Product packaging for 5-Bromo-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 114744-50-2)

5-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B053068
CAS No.: 114744-50-2
M. Wt: 212.09 g/mol
InChI Key: WTZQIKXLRRDMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1,2,3,4-tetrahydroquinoline is a versatile and valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research. Its core structure consists of a quinoline scaffold that has been partially saturated and functionalized with a bromine atom at the 5-position. This specific substitution pattern makes it a crucial intermediate for the construction of more complex nitrogen-containing heterocycles via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling rapid diversification of chemical space for library synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN B053068 5-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 114744-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZQIKXLRRDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551500
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114744-50-2
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-1,2,3,4-tetrahydroquinoline. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and generalized experimental protocols that are broadly applicable to the synthesis and characterization of substituted tetrahydroquinolines. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

This compound is a halogenated derivative of tetrahydroquinoline, a heterocyclic compound that is a common scaffold in many biologically active molecules. The introduction of a bromine atom at the 5-position of the tetrahydroquinoline ring can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Data Presentation

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that where experimental data is not available, this is clearly indicated.

PropertyValue/InformationSource/Note
Molecular Formula C₉H₁₀BrN-
Molecular Weight 212.09 g/mol
Physical Form White to Yellow to Brown Liquid
Melting Point Data not available (expected to be below room temperature)The liquid state at ambient conditions suggests a low melting point.
Boiling Point Data not available-
pKa Data not availableThe tetrahydroquinoline nitrogen is basic; the pKa is expected to be in the range of typical anilines.
logP (Octanol/Water) ~1.9 (Predicted for a related isomer)Predicted XlogP for 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one[1]. This should be considered a rough estimate.
Solubility Data not availableExpected to be soluble in organic solvents and sparingly soluble in water.
CAS Number 114744-50-2

Experimental Protocols

General Synthesis of Substituted Tetrahydroquinolines

The synthesis of substituted tetrahydroquinolines can be achieved through various methods. A common approach involves the cyclization of an appropriate precursor. One such general method is the acid-catalyzed intramolecular hydroarylation of N-aryl propargylamines.[2]

Materials:

  • Appropriate N-aryl propargylamine precursor

  • Gold or other suitable catalyst

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The N-aryl propargylamine precursor is dissolved in an anhydrous solvent under an inert atmosphere.

  • The catalyst (e.g., a gold-based catalyst) is added to the reaction mixture.

  • The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.

  • The crude product is then subjected to purification.

General Purification Protocol

Purification of the synthesized tetrahydroquinoline derivative is crucial to remove any unreacted starting materials, catalysts, and byproducts. A standard method for purification is column chromatography.

Materials:

  • Crude product

  • Silica gel (or other suitable stationary phase)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column and associated glassware

Procedure:

  • A slurry of silica gel in the chosen eluent is prepared and packed into a chromatography column.

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • The eluent is passed through the column, and fractions are collected.

  • The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Fractions containing the pure compound are combined, and the solvent is evaporated to yield the purified substituted tetrahydroquinoline.

Mandatory Visualizations

As specific signaling pathways for this compound are not documented, a logical workflow for its synthesis and purification is presented below. This diagram illustrates a general experimental procedure that could be employed in a research setting.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (e.g., N-aryl propargylamine) reaction Chemical Reaction (e.g., Cyclization) start->reaction Catalyst, Solvent quench Reaction Quenching reaction->quench extraction Work-up & Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure 5-Bromo-1,2,3,4- tetrahydroquinoline chromatography->pure_product Pure Fractions analysis Structural & Purity Analysis (NMR, MS, HPLC) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Biological Context and Potential Applications

While specific biological activities of this compound are not extensively reported, the tetrahydroquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[3] Derivatives of tetrahydroisoquinoline, a closely related scaffold, have been investigated for their potential as antibacterial, antifungal, anticancer, and antiviral agents.[4] The presence and position of the bromine atom in this compound can modulate its lipophilicity, metabolic stability, and binding interactions with biological targets, making it an interesting candidate for further investigation in drug discovery programs. The general workflow for such a preliminary investigation is outlined below.

drug_discovery_workflow cluster_compound Compound Synthesis & Profiling cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound physchem Physicochemical Characterization synthesis->physchem in_vitro In Vitro Screening (Target-based or Phenotypic) physchem->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling sar->admet lead_candidate Lead Candidate admet->lead_candidate

Caption: A simplified workflow for the initial stages of drug discovery involving a novel compound like this compound.

References

Spectroscopic Analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroquinoline, a key intermediate in various synthetic applications. Due to the limited availability of directly published complete spectral data for this specific compound, this guide combines theoretical predictions based on analogous structures with established methodologies to offer a robust resource for researchers. The information herein is designed to assist in the identification, characterization, and quality control of this compound.

Molecular Structure

IUPAC Name: this compound CAS Number: 114744-50-2 Molecular Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~7.15d1HAr-H
~6.95t1HAr-H
~6.60d1HAr-H
~4.0 (broad s)1HN-H
~3.30t2H-CH₂-N-
~2.75t2HAr-CH₂-
~1.95m2H-CH₂-CH₂-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). d = doublet, t = triplet, m = multiplet, s = singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) (ppm)Assignment
~144.0Ar-C (quaternary)
~132.0Ar-C-Br (quaternary)
~128.0Ar-CH
~125.0Ar-CH
~122.0Ar-C (quaternary)
~115.0Ar-CH
~42.0-CH₂-N-
~27.0Ar-CH₂-
~22.0-CH₂-CH₂-
IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
3000-2850Medium-StrongC-H Stretch (Aliphatic)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1330MediumC-N Stretch
~800-750StrongC-H Bend (Aromatic, ortho-disubstituted)
~600-500MediumC-Br Stretch
MS (Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
211/213High[M]⁺ (Molecular ion peak, characteristic bromine isotope pattern)
132Moderate[M - Br]⁺
131High[M - HBr]⁺
104ModerateFragmentation of the quinoline ring

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Cap the NMR tube and ensure the solution is homogenous by gentle vortexing.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization):

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-500

  • Inlet System: Direct infusion or Gas Chromatography (GC) inlet

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Verification NMR->Structure Proton & Carbon Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity

Caption: Logical workflow for the spectroscopic characterization of the target compound.

Solubility Profile of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Bromo-1,2,3,4-tetrahydroquinoline in common organic solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data (e.g., mg/mL or mol/L at given temperatures) for this compound remains largely unreported. This document, therefore, aims to provide a qualitative assessment based on general chemical principles and supplier-provided information, alongside a standardized experimental protocol for determining solubility.

Qualitative Solubility Assessment

This compound is listed by various chemical suppliers as a "White to Yellow to Brown Liquid," which suggests it is likely miscible or highly soluble in a range of common organic solvents. Generally, organic bases and heterocyclic compounds with structural similarities tend to exhibit good solubility in solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO). However, empirical determination is necessary to establish precise solubility limits.

Data on Solubility

As of the latest search, no specific quantitative solubility data for this compound in common organic solvents has been published in peer-reviewed literature or publicly available databases. Researchers requiring this information for applications such as reaction chemistry, formulation development, or analytical method development are advised to determine it experimentally.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following is a standard protocol based on the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, DMSO)

  • Vials with screw caps

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The shaking facilitates the dissolution process.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solute equilibrate Shake at Constant Temperature (24-72h) prep_solid->equilibrate prep_solvent Add Known Volume of Solvent prep_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample dilute Dilute Sample filter_sample->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: General workflow for experimental solubility determination.

The Versatile Scaffold: A Technical Guide to the Research Applications of Bromo-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of a bromine atom onto this structure significantly enhances its chemical versatility and biological activity, opening up a wide array of research applications. Bromo-substituted THQs serve not only as potent bioactive molecules themselves but also as crucial intermediates for the synthesis of more complex derivatives through various cross-coupling reactions.[2][3][4] This guide provides an in-depth overview of the current research applications of these compounds, focusing on their roles in oncology, neuroprotection, and antimicrobial development, supported by experimental data and methodologies.

Anticancer Activity

Bromo-substituted quinolines and their tetrahydro- precursors have demonstrated significant potential as anticancer agents. The position and number of bromine substituents on the tetrahydroquinoline ring play a critical role in determining the antiproliferative effects against various cancer cell lines.[5]

Key Findings and Structure-Activity Relationship (SAR)

Studies have shown that bromination at the C-5, C-6, C-7, and C-8 positions of the THQ ring can significantly influence biological activity. For instance, the conversion of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, which shows no antiproliferative activity, into a tetrabromoquinoline derivative by adding bromine atoms at the C-5 and C-7 positions, dramatically enhances its inhibitory effects.[5] This highlights the importance of poly-bromination in tuning the anticancer potential. Furthermore, the presence of other functional groups, such as hydroxyl or methoxy groups at the C-8 position, in conjunction with bromine atoms, has been shown to result in potent anticancer activity against cell lines like HT29 (human adenocarcinoma), HeLa (human cervical cancer), and C6 (rat glioblastoma).[5] Some bromo-quinoline derivatives have been found to inhibit human topoisomerase I, a critical enzyme for DNA replication, and to induce apoptosis.[5]

Quantitative Data: Antiproliferative Activity

The following table summarizes the inhibitory concentrations (IC50) of representative bromo-substituted quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Rat Glioma)5.45[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa9.6[5]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT297.3[5]
6,8-dibromo-5-nitroquinoline (17)C6 (Rat Glioma)10.3[5]
6,8-dibromo-5-nitroquinoline (17)HeLa16.8[5]
6,8-dibromo-5-nitroquinoline (17)HT2912.9[5]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6 (Rat Glioma)14.2[5]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HeLa21.6[5]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)HT2918.4[5]
Experimental Protocols

Antiproliferative Activity Assessment (BCPE Assay):

  • Cell Culture: C6, HeLa, and HT29 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The bromo-substituted tetrahydroquinoline derivatives are dissolved in DMSO and diluted to various concentrations. The cells are treated with these compounds for a specified duration (e.g., 24, 48, 72 hours).

  • BCPE Assay: After incubation, the medium is removed, and a solution of Bovine Serum Albumin (BSA) conjugated with phenol red is added to each well. The plate is incubated to allow the dye to bind to the protein of viable cells.

  • Quantification: The unbound dye is washed away, and the bound dye is eluted. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]

DNA Laddering Assay for Apoptosis:

  • Treatment: Cells are treated with the test compounds at their IC50 concentrations for 48 hours.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a commercial DNA extraction kit.

  • Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization: The gel is run, and the DNA fragmentation pattern is visualized under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[5]

Visualization: Mechanism of Action

anticancer_pathway THQ Bromo-Substituted Tetrahydroquinoline Topoisomerase Human Topoisomerase I THQ->Topoisomerase Inhibition CellCycle Cell Cycle Arrest THQ->CellCycle Induction Apoptosis Apoptosis Induction THQ->Apoptosis Induction DNA DNA Replication & Repair Topoisomerase->DNA Proliferation Cancer Cell Proliferation DNA->Proliferation CellCycle->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Caption: Proposed anticancer mechanism of bromo-substituted quinolines.

Neuroprotective Effects

Oxidative stress is a key factor in the pathogenesis of neurodegenerative disorders like Parkinson's disease (PD).[6][7] Antioxidant compounds are therefore of great interest for their neuroprotective potential. Certain hydroxylated tetrahydroquinolines have shown promise in this area.

Key Findings

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of rotenone-induced Parkinson's disease demonstrated significant neuroprotective properties. HTHQ administration led to a marked decrease in oxidative stress. This was associated with the restoration of antioxidant enzyme activities, normalization of NADPH-generating enzyme function, and an increase in the mRNA expression of antioxidant genes, including the transcription factors Nrf2 and Foxo1.[6][7] Furthermore, HTHQ normalized the activity of chaperones like heat shock protein 70 and suppressed apoptotic processes in the brain tissue of the PD model rats.[6][7]

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats:

  • Animal Groups: Male rats are divided into groups: control, rotenone-induced PD, PD + HTHQ (e.g., 25 mg/kg and 50 mg/kg), and PD + reference drug (e.g., rasagiline).

  • Induction of PD: Parkinsonism is induced by subcutaneous injection of rotenone (e.g., 2.5 mg/kg body weight) daily for a specified period.

  • Treatment: Following the induction period, the treatment groups receive daily oral administrations of HTHQ or the reference drug.

  • Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., striatum, cerebral cortex) are collected.

  • Assays: The tissues are analyzed for:

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA) and protein carbonyls.

    • Antioxidant Enzymes: Activity of superoxide dismutase (SOD), catalase, glutathione peroxidase, and glutathione reductase.

    • Gene Expression: mRNA levels of Nrf2, Foxo1, and antioxidant enzymes are quantified using RT-PCR.

    • Apoptosis: Assessed by measuring caspase-3 activity or using TUNEL staining.[6][7]

Visualization: Neuroprotective Signaling Pathway

neuroprotective_pathway HTHQ Hydroxylated THQ (e.g., HTHQ) ROS Oxidative Stress (ROS) HTHQ->ROS Scavenging Nrf2 Nrf2 / Foxo1 Activation HTHQ->Nrf2 Chaperones Chaperone Activity (HSP70) HTHQ->Chaperones Normalization Apoptosis Neuronal Apoptosis ROS->Apoptosis Induction AOE Antioxidant Enzyme Expression (SOD, CAT) Nrf2->AOE Upregulation AOE->ROS Neutralization Chaperones->Apoptosis Inhibition Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: Neuroprotective mechanism of hydroxylated tetrahydroquinolines.

Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. Bromo-substituted quinoline derivatives have emerged as a promising class of compounds with potent antibacterial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings

A 9-bromo indolizinoquinoline-5,12-dione was identified as a potent anti-MRSA agent. To improve its poor water solubility and bioavailability, a series of derivatives were synthesized.[8] This effort led to the development of compounds with significantly enhanced activity and better solubility. The most potent derivatives exhibited strong activity against clinical MRSA strains, with MIC50 and MIC90 values significantly lower than the standard antibiotic Vancomycin.[8] The mechanism of action for some related bromoindole derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial membrane.[9]

Quantitative Data: Anti-MRSA Activity
CompoundSolubility (mg/mL)MIC50 (ng/mL) vs. Clinical MRSAMIC90 (ng/mL) vs. Clinical MRSAReference
Compound 27 (derivative)1.9863125[8]
Compound 28 (derivative)-< 7.8< 7.8[8]
Vancomycin (Control)-10001000[8]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

  • Bacterial Strains: Clinical isolates of MRSA and other relevant bacterial strains are used.

  • Culture Preparation: Bacteria are grown in Mueller-Hinton broth (MHB) to a specific optical density corresponding to a standard inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. MIC50 and MIC90 are the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively.[8]

Solubility Assay (UV Spectrophotometry):

  • Sample Preparation: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: The suspension is shaken at a constant temperature (e.g., 37°C) for 24 hours to ensure saturation.

  • Filtration: The saturated solution is filtered to remove undissolved solid.

  • Measurement: The concentration of the dissolved compound in the filtrate is determined using a UV-Vis spectrophotometer by measuring its absorbance at its maximum wavelength (λmax) and comparing it to a standard curve.[8]

Role as Versatile Synthetic Intermediates

Beyond their intrinsic biological activities, bromo-substituted tetrahydroquinolines are highly valuable as synthetic intermediates. The bromine atom acts as a versatile functional handle, enabling the introduction of a wide range of substituents through metal-catalyzed cross-coupling reactions.[3][4] This allows for the creation of diverse chemical libraries for drug discovery.

Key Transformations
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple bromo-THQs with various arylboronic acids, affording aryl-substituted tetrahydroquinolines in high yields.[2]

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne groups at the position of the bromine atom. Studies on polybromoquinolines have shown that these reactions can be highly regioselective, with the C-6 position often being the most reactive site.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of activating groups, such as a nitro group, on the quinoline ring can facilitate the substitution of a bromine atom by nucleophiles like piperazine or morpholine.[5]

This synthetic flexibility is crucial for performing late-stage modifications of complex molecules and for building analogues of natural products and existing drugs.[10] For example, 6-bromo-substituted THQ has been identified as a potential precursor for the synthesis of the drug Vesnarinone.[11]

Visualization: Synthetic Workflow

synthetic_workflow THQ 1,2,3,4-Tetrahydroquinoline BromoTHQ 6-Bromo-THQ THQ->BromoTHQ Bromination (NBS) ArylTHQ 6-Aryl-THQ BromoTHQ->ArylTHQ Suzuki Coupling (Ar-B(OH)2, Pd cat.) AlkynylTHQ 6-Alkynyl-THQ BromoTHQ->AlkynylTHQ Sonogashira Coupling (Alkyne, Pd/Cu cat.) AminoTHQ 6-Amino-THQ BromoTHQ->AminoTHQ SNAr Reaction (Amine, Activated Ring) ComplexMolecules Diverse Bioactive Molecules (e.g., Drug Analogs) ArylTHQ->ComplexMolecules AlkynylTHQ->ComplexMolecules AminoTHQ->ComplexMolecules

Caption: Synthetic utility of bromo-tetrahydroquinolines.

Conclusion

Bromo-substituted tetrahydroquinolines represent a highly valuable and versatile class of compounds for researchers in chemistry, biology, and medicine. Their straightforward synthesis and the reactivity of the bromine substituent provide a robust platform for generating chemical diversity. As demonstrated, these compounds exhibit significant potential as anticancer, neuroprotective, and antimicrobial agents. The continued exploration of their structure-activity relationships and mechanisms of action, facilitated by their utility as synthetic intermediates, will undoubtedly lead to the discovery of novel therapeutic agents and powerful research tools.

References

The Bromine Atom in 5-Bromo-1,2,3,4-tetrahydroquinoline: A Gateway for Molecular Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The strategic functionalization of this core is paramount for the development of novel therapeutic agents. The presence of a bromine atom at the 5-position of the tetrahydroquinoline ring, as in 5-Bromo-1,2,3,4-tetrahydroquinoline, offers a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic transformations, detailed experimental protocols, and quantitative data to aid in the design and execution of synthetic strategies.

Reactivity and Synthetic Utility

The bromine atom at the C5 position of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. This reactivity is primarily due to the C(sp²)-Br bond, which can readily undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The most commonly employed transformations for the functionalization of this position are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are instrumental in the synthesis of diverse libraries of substituted tetrahydroquinolines for drug discovery programs.

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, involving the reaction of an organoboron species with an organohalide. In the context of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the 5-position.

A generalized workflow for this transformation is depicted below:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 5-Bromo-THQ 5-Bromo-1,2,3,4- tetrahydroquinoline Reaction_Mixture Reaction_Mixture 5-Bromo-THQ->Reaction_Mixture + Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Mixture + Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Mixture + Base Base (e.g., K₂CO₃) Base->Reaction_Mixture + Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Temperature Temperature (e.g., 90 °C) Temperature->Reaction_Mixture Product 5-Aryl-1,2,3,4- tetrahydroquinoline Reaction_Mixture->Product Coupling Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 5-Bromo-THQ 5-Bromo-1,2,3,4- tetrahydroquinoline Reaction_Mixture Reaction_Mixture 5-Bromo-THQ->Reaction_Mixture + Amine Primary/Secondary Amine Amine->Reaction_Mixture + Pd_Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction_Mixture + Ligand Ligand (e.g., BINAP) Ligand->Reaction_Mixture + Base Base (e.g., NaOtBu) Base->Reaction_Mixture + Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Temperature Temperature (e.g., 100 °C) Temperature->Reaction_Mixture Product 5-Amino-1,2,3,4- tetrahydroquinoline Reaction_Mixture->Product Coupling

Stability and Storage of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-1,2,3,4-tetrahydroquinoline. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information on the stability of the broader class of tetrahydroquinolines and outlines best practices for storage and handling based on chemical principles and industry standards.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 114744-50-2
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance White to Yellow to Brown Liquid[1]
Purity Typically ≥97%

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions are summarized in the following table.

ParameterRecommendationRationale
Temperature 2-8°C[1]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[2]Tetrahydroquinolines can be susceptible to oxidation. An inert atmosphere protects the compound from atmospheric oxygen.
Light Keep in a dark place (e.g., amber vial)[1]Protection from light is recommended to prevent potential photodegradation.
Moisture Sealed in a dry environmentThe compound should be protected from moisture to prevent hydrolysis or other moisture-mediated degradation.

For the hydrochloride salt of this compound, storage at room temperature under an inert atmosphere is also suggested.[2]

Stability Profile and Potential Degradation Pathways

The tetrahydroquinoline scaffold can be susceptible to degradation, particularly through oxidation. Fused tricyclic tetrahydroquinolines have been identified as potential pan-assay interference compounds (PAINS) due to their instability and the formation of reactive byproducts. This instability is often associated with oxidative decomposition, a process that can be accelerated by exposure to light and oxygen, especially when in solution (e.g., DMSO stock solutions).

The primary points of instability for the tetrahydroquinoline ring system are the benzylic C-4 position and the secondary amine. Oxidation can lead to the formation of various degradation products, including the corresponding quinoline, N-oxides, and hydroxylated derivatives. The presence of the bromine atom on the aromatic ring may also influence the electronic properties and reactivity of the molecule.

This compound This compound Oxidation Oxidation This compound->Oxidation Air/Peroxides Photodegradation Photodegradation This compound->Photodegradation Light/UV Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Degradation_Products Potential Degradation Products 5-Bromoquinoline N-oxide derivatives Hydroxylated species Oxidation->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products

Potential Degradation Pathways for this compound.

Proposed Experimental Protocol for a Forced Degradation Study

To thoroughly investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways. This information is critical for the development of stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS/MS system for identification of degradation products

  • Photostability chamber

  • Oven

Analytical Method: A reverse-phase HPLC method should be developed and validated for the separation of this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan)

  • Injection Volume: 10 µL

Forced Degradation Conditions:

ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before injection.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent before injection.
Photodegradation Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis: Samples from each stress condition should be analyzed by the developed HPLC method. The peak purity of the parent compound should be assessed. Any significant degradation products should be characterized, and their structures elucidated, preferably using LC-MS/MS.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, solid) Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo HPLC HPLC Analysis (Quantitation of Parent and Degradants) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Characterize Degradants Report Stability Report (Degradation Profile & Pathways) LCMS->Report

Workflow for a Forced Degradation Study.

Handling and Safety Precautions

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While this compound is a valuable building block in medicinal chemistry and drug discovery, its stability should not be presumed. The tetrahydroquinoline core is known to be susceptible to oxidative and photodegradation. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is essential for maintaining the compound's integrity. For critical applications, a forced degradation study is strongly recommended to understand its stability profile and to develop appropriate analytical methods for its quality control. This proactive approach will ensure the reliability of experimental results and the quality of any downstream products.

References

The Strategic Role of 5-Bromo-1,2,3,4-tetrahydroquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the innovative use of versatile chemical scaffolds. Among these, the 1,2,3,4-tetrahydroquinoline core has long been recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position of this scaffold, yielding 5-Bromo-1,2,3,4-tetrahydroquinoline, provides a powerful and strategic tool for drug discovery. This halogenated building block offers a unique combination of structural rigidity, synthetic versatility, and the ability to engage in specific molecular interactions, making it an increasingly valuable intermediate in the development of next-generation therapeutics. This technical guide explores the multifaceted role of this compound as a key building block, detailing its application in the synthesis of targeted therapies, providing experimental insights, and visualizing its impact on critical biological pathways.

The Synthetic Utility of the Bromo-Substituent

The bromine atom at the 5-position of the tetrahydroquinoline ring is not merely a placeholder but an active participant in molecular design and synthesis. Its presence significantly influences the electronic properties of the aromatic ring and provides a reactive handle for a variety of cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. The C-Br bond can be readily transformed into new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, facilitating the construction of complex molecular architectures.[1]

Applications in Targeted Drug Discovery

Recent patent literature highlights the instrumental role of this compound in the synthesis of highly specific inhibitors for challenging cancer targets and metabolic receptors.

Inhibitors of Oncogenic KRAS G12C

The KRAS protein, a key signaling molecule, is frequently mutated in various cancers, with the G12C mutation being a particularly prevalent and challenging target. This compound has been employed as a key starting material in the synthesis of novel tricyclic pyridone and pyrimidone inhibitors of KRAS G12C. The tetrahydroquinoline moiety serves as a crucial structural element for engaging with the target protein, while the bromine atom provides a strategic point for elaboration of the molecule to optimize potency and selectivity.

Logical Workflow for the Synthesis of KRAS G12C Inhibitors

start 5-Bromo-1,2,3,4- tetrahydroquinoline step1 Acylation with ethyl 3-chloro-3-oxopropanoate start->step1 Et3N, DCM step2 Cyclization to form tricyclic core step1->step2 Base-mediated cyclization step3 Further functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) step2->step3 Pd-catalyzed cross-coupling end Final KRAS G12C Inhibitor step3->end

Caption: Synthetic workflow for KRAS G12C inhibitors.

Modulators of SMARCA2 for Cancer Therapy

SMARCA2, a component of the SWI/SNF chromatin remodeling complex, has emerged as a promising target in cancers with mutations in the related SMARCA4 gene. This compound serves as a foundational scaffold for the development of compounds aimed at the targeted degradation of SMARCA2. The synthetic strategy often involves the protection of the tetrahydroquinoline nitrogen, followed by functionalization at the bromine position to introduce moieties that can recruit E3 ubiquitin ligases, leading to the degradation of the target protein.

Signaling Pathway of SMARCA2-Targeted Protein Degradation

compound Degrader Molecule (derived from 5-bromo- 1,2,3,4-tetrahydroquinoline) smarca2 SMARCA2 Protein compound->smarca2 Binds to e3_ligase E3 Ubiquitin Ligase compound->e3_ligase Recruits proteasome Proteasome smarca2->proteasome Targeted by e3_ligase->smarca2 Ubiquitinates ubiquitin Ubiquitin ubiquitin->e3_ligase degradation Degradation of SMARCA2 proteasome->degradation Leads to

Caption: Mechanism of SMARCA2 targeted degradation.

Agonists of the TGR5 Receptor for Metabolic Diseases

TGR5, a G protein-coupled receptor activated by bile acids, is a key regulator of energy and glucose homeostasis. Its modulation presents a therapeutic opportunity for metabolic diseases such as type 2 diabetes and obesity. This compound has been utilized as a core structure in the design of TGR5 agonists. The tetrahydroquinoline scaffold provides a rigid framework for orienting substituents that interact with the receptor's binding pocket, and the bromo-substituent facilitates the introduction of various groups to modulate agonist activity.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound as a building block, as reported in the patent literature.

TargetCompound ClassRepresentative ActivityPatent/Source
KRAS G12CTricyclic Pyridones/PyrimidonesIC50 < 100 µMEP4217071A1[2]
SMARCA2Protein Degraders-WO2023244764A1[3]
TGR5TGR5 Agonists-US9062028B2[4]

Note: Specific IC50 values are often not disclosed in initial patent filings but are claimed to be within a potent range.

Key Experimental Protocols

The following are representative experimental protocols for the initial functionalization of this compound, as adapted from the patent literature.

Protocol 1: Acylation of this compound

This procedure describes the acylation of the nitrogen atom of the tetrahydroquinoline ring, a common first step in the elaboration of this building block.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Ethyl 3-chloro-3-oxopropanoate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) and triethylamine (3.0 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl 3-chloro-3-oxopropanoate (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 5 hours.

  • Upon completion, the reaction can be worked up by washing with water and brine, followed by drying over sodium sulfate and concentration under reduced pressure to yield the crude product, ethyl 3-(5-bromo-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropanoate.[2]

Protocol 2: N-Protection of this compound

This protocol details the protection of the secondary amine of the tetrahydroquinoline ring, which is often necessary before performing cross-coupling reactions on the bromo-substituent.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO3)

  • Benzyl carbonochloridate (CbzCl)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a mixture of this compound (1.0 equivalent) and sodium bicarbonate (1.3 equivalents) in a mixture of THF and water, add benzyl carbonochloridate (1.5 equivalents) dropwise at 0 °C.

  • Stir the resulting mixture at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the N-protected product.[3]

Conclusion

This compound has demonstrably transitioned from a simple halogenated heterocycle to a strategic building block in modern medicinal chemistry. Its synthetic tractability, coupled with the favorable pharmacological properties of the tetrahydroquinoline scaffold, has enabled the development of innovative compounds targeting some of the most challenging disease-related proteins. The examples provided herein, drawn from recent patent literature, underscore the significant potential of this building block in the generation of novel clinical candidates. As the demand for highly specific and potent therapeutics continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, providing a versatile and efficient route to a wide array of arylamines. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core at the 5-position through C-N bond formation offers a valuable strategy for the development of novel therapeutic agents and molecular probes.

This document provides detailed application notes and protocols for the synthesis of 5-amino-1,2,3,4-tetrahydroquinoline derivatives. The primary focus will be on a well-documented, two-step synthetic route involving the Buchwald-Hartwig amination of a 5-bromoquinoline precursor, followed by the reduction of the quinoline ring. Additionally, considerations for a direct amination approach on the 5-Bromo-1,2,3,4-tetrahydroquinoline scaffold will be discussed.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: A Pd(0) complex, typically generated in situ, undergoes oxidative addition to the aryl bromide (e.g., 5-bromoquinoline derivative), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction, and is highly dependent on the specific substrates being coupled. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results from a study on the Buchwald-Hartwig amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline, which serves as a close model for the synthesis of precursors to 5-amino-1,2,3,4-tetrahydroquinoline derivatives.[3]

EntryLigandLigand Cone Angle (θ)Starting Material (%)Reduction Product (%)Desired Product (%)
1JohnPhos (L1)246°403228
2Tri-tert-butylphosphine (TTBP) (L2)194°01189
3Di-tert-butylneopentylphosphine (DTBNpP) (L3)198°0793

Reaction conditions: 8-(Benzyloxy)-5-bromoquinoline, Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu (1.25 equiv.), N-methylaniline (1.25 equiv.), Toluene at 110–120°C under an argon atmosphere for 24 hours. Percentages were determined by ¹H NMR of the crude reaction mixture.[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol

This protocol is adapted from the successful synthesis of 5-(N-substituted-anilino)-8-hydroxyquinoline derivatives and their subsequent reduction.[3]

Step A: Buchwald-Hartwig Amination of 8-(Benzyloxy)-5-bromoquinoline

Materials:

  • 8-(Benzyloxy)-5-bromoquinoline

  • N-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-tert-butylneopentylphosphine (DTBNpP)

  • Sodium tert-butoxide (NaO-t-Bu)

  • Anhydrous Toluene

  • Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-(Benzyloxy)-5-bromoquinoline (1.0 equiv).

  • Add Pd(OAc)₂ (0.05 equiv) and Di-tert-butylneopentylphosphine (0.10 equiv).

  • Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add sodium tert-butoxide (1.25 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Finally, add N-methylaniline (1.25 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure thorough mixing.

  • Heat the mixture to 110-120°C in a preheated oil bath.

  • Maintain the reaction at this temperature with vigorous stirring, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Complete conversion was observed after 30 minutes in the cited study.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-(benzyloxy)-5-(N-methylanilino)quinoline.

Step B: Catalytic Hydrogenation to 5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol

Materials:

  • 8-(benzyloxy)-5-(N-methylanilino)quinoline (from Step A)

  • Palladium on carbon (10 wt%)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 8-(benzyloxy)-5-(N-methylanilino)quinoline in ethanol in a round-bottom flask.

  • Carefully add 10 wt% palladium on carbon to the solution.

  • Evacuate and backfill the flask with hydrogen gas (this should be done with appropriate safety precautions).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at reflux for 7 hours.[3]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography or recrystallization to obtain pure 5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol.

Considerations for Direct Amination of this compound

A direct Buchwald-Hartwig amination on this compound is an attractive, more atom-economical approach. However, the presence of the secondary amine in the tetrahydroquinoline ring introduces a potential competing reaction: N-arylation at the 1-position. To circumvent this, protection of the tetrahydroquinoline nitrogen is likely necessary. A common protecting group for such applications is the tert-butyloxycarbonyl (Boc) group.

Proposed Direct Approach (requiring optimization):

  • N-Protection: Protect the nitrogen of this compound with a suitable protecting group, such as a Boc group, using standard procedures.

  • Buchwald-Hartwig Amination: Perform the amination on the N-protected substrate using conditions similar to those described in Protocol 1, Step A. Optimization of the catalyst, ligand, base, and solvent would be necessary.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group) to yield the final 5-amino-1,2,3,4-tetrahydroquinoline derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_complex L_n(Br)Pd(II)-Ar pd0->pd_complex Oxidative Addition aryl_halide Ar-Br (this compound) oxidative_addition Oxidative Addition pd_amine_complex [L_n(Br)Pd(II)(Ar)(HNR₂)]⁺ pd_complex->pd_amine_complex Amine Coordination amine R₂NH (Amine) amine_coordination Amine Coordination pd_amido_complex L_n(Br)Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex Deprotonation base Base deprotonation Deprotonation pd_amido_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-NR₂ (Product)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add 5-Bromo-THQ, Pd catalyst, ligand, and base to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert reagents Reagent Addition: - Add anhydrous solvent and amine via syringe. inert->reagents reaction Reaction: - Heat the mixture with vigorous stirring. reagents->reaction monitoring Monitoring: - Track progress with TLC or LC-MS. reaction->monitoring workup Work-up: - Cool, quench (if necessary), and perform aqueous extraction. monitoring->workup Upon completion purification Purification: - Concentrate and purify by flash column chromatography. workup->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-Functionalization Reactions of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of 5-Bromo-1,2,3,4-tetrahydroquinoline. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization at the nitrogen atom allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined herein cover fundamental N-functionalization reactions, including N-acylation, N-alkylation, and N-arylation, providing a basis for the synthesis of a diverse library of compounds for screening and drug discovery programs.

Introduction to N-Functionalization of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The secondary amine at the N-1 position is a prime site for chemical modification, enabling the introduction of various functional groups that can modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the parent molecule. N-functionalization can influence receptor binding, metabolic stability, and cell permeability. Common N-functionalization strategies include the formation of amides (N-acylation), the introduction of alkyl or substituted alkyl chains (N-alkylation), and the attachment of aryl or heteroaryl moieties (N-arylation).

I. N-Acylation of this compound

N-acylation is a robust method for introducing a wide array of functionalities onto the tetrahydroquinoline nitrogen. The resulting amides are often stable and can participate in key hydrogen bonding interactions with biological targets. This section details protocols for N-acylation using acid chlorides and acid anhydrides.

Data Summary: N-Acylation Reactions
ProductAcylating AgentBaseSolventReaction Time (h)Yield (%)Reference
N-Acetyl-5-bromo-1,2,3,4-tetrahydroquinolineAcetic AnhydridePyridineDichloromethane (DCM)295Hypothetical
N-Benzoyl-5-bromo-1,2,3,4-tetrahydroquinolineBenzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)492Hypothetical

Note: The data presented in this table is based on typical yields for analogous reactions and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols: N-Acylation

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of N-Acetyl-5-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acetylated product.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol details the synthesis of N-Benzoyl-5-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the pure N-benzoylated product.

N-Acylation Workflow

N_Acylation_Workflow start Start: 5-Bromo-1,2,3,4- tetrahydroquinoline reagents Add Acylating Agent (Acid Chloride or Anhydride) + Base (e.g., TEA, Pyridine) in Solvent (e.g., DCM) start->reagents reaction Reaction at 0°C to RT reagents->reaction workup Aqueous Workup (Wash with acid/base/brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Acyl-5-bromo- 1,2,3,4-tetrahydroquinoline purification->product

Caption: General workflow for the N-acylation of this compound.

II. N-Alkylation of this compound

N-alkylation introduces aliphatic side chains that can significantly impact the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. Reductive amination is a common and efficient method for N-alkylation.

Data Summary: N-Alkylation Reactions
ProductAldehyde/KetoneReducing AgentSolventReaction Time (h)Yield (%)Reference
N-Benzyl-5-bromo-1,2,3,4-tetrahydroquinolineBenzaldehydeSodium triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)1285Hypothetical
N-Isopropyl-5-bromo-1,2,3,4-tetrahydroquinolineAcetoneSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)2478Hypothetical

Note: The data presented in this table is based on typical yields for analogous reactions and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the synthesis of N-Benzyl-5-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated product.

N-Alkylation (Reductive Amination) Workflow

Reductive_Amination_Workflow start Start: 5-Bromo-1,2,3,4- tetrahydroquinoline imine_formation Add Aldehyde/Ketone in Solvent (e.g., DCE) (Imine Formation) start->imine_formation reduction Add Reducing Agent (e.g., STAB, NaBH₃CN) imine_formation->reduction reaction Reaction at RT reduction->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: N-Alkyl-5-bromo- 1,2,3,4-tetrahydroquinoline purification->product

Caption: General workflow for N-alkylation via reductive amination.

III. N-Arylation of this compound

N-arylation introduces aromatic systems directly onto the tetrahydroquinoline nitrogen, creating diarylamine-like structures that are of significant interest in materials science and medicinal chemistry. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for achieving this transformation.

Data Summary: N-Arylation Reactions
ProductArylating AgentCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-Phenyl-5-bromo-1,2,3,4-tetrahydroquinolineBromobenzenePd₂(dba)₃XPhosNaOtBuToluene1001880Hypothetical
N-(4-Methoxyphenyl)-5-bromo-1,2,3,4-tetrahydroquinoline4-IodoanisoleCuIL-ProlineK₂CO₃DMSO902475Hypothetical

Note: The data presented in this table is based on typical yields for analogous reactions and serves as a representative example. Actual yields may vary depending on the specific reaction conditions and scale.

Experimental Protocols: N-Arylation

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl Halide (e.g., Bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.

Protocol 4: Ullmann N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl Halide (e.g., 4-Iodoanisole)

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous DMSO.

  • Seal the vial and heat the mixture at 90 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Arylation Logical Relationship

N_Arylation_Logic cluster_palladium Palladium-Catalyzed (Buchwald-Hartwig) cluster_copper Copper-Catalyzed (Ullmann) Pd_cat Pd₂(dba)₃ or Pd(OAc)₂ Pd_ligand Phosphine Ligand (e.g., XPhos) Pd_base Strong, non-nucleophilic base (e.g., NaOtBu) product N-Aryl-5-bromo-1,2,3,4-tetrahydroquinoline Pd_base->product Cu_cat CuI or Cu₂O Cu_ligand Ligand (e.g., L-Proline, Phenanthroline) Cu_base Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) Cu_base->product start This compound + Aryl Halide start->Pd_cat start->Cu_cat

Caption: Key reagent classes for Palladium- and Copper-catalyzed N-arylation reactions.

Applications in Drug Discovery and Development

N-functionalized 5-bromo-1,2,3,4-tetrahydroquinolines are valuable scaffolds for the development of new therapeutic agents. The introduced N-substituents can act as key pharmacophoric elements, engaging in specific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The bromine atom at the 5-position serves as a useful handle for further diversification through cross-coupling reactions, allowing for the synthesis of complex, multi-functionalized molecules. These derivatives have potential applications in areas such as oncology, neuroscience, and infectious diseases. The systematic N-functionalization, guided by the protocols herein, enables a thorough exploration of the chemical space around this privileged core structure, facilitating the identification of lead compounds with improved potency, selectivity, and drug-like properties.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-1,2,3,4-tetrahydroquinoline as a key building block. The tetrahydroquinoline scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals, making its functionalization a critical aspect of drug discovery and development. This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, enabling the synthesis of a diverse array of substituted tetrahydroquinolines.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The Pd(0) species is the active catalyst that initiates the cycle.

Palladium Catalytic Cycle cluster_reactants cluster_product Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex R-Pd(II)(L)2-X Pd(0)L2->Oxidative\nAddition Complex Oxidative Addition (R-X) Transmetalation\nComplex R-Pd(II)(L)2-R' Oxidative\nAddition Complex->Transmetalation\nComplex Transmetalation (R'-M) Transmetalation\nComplex->Pd(0)L2 Reductive Elimination (R-R') R-X 5-Bromo-1,2,3,4- tetrahydroquinoline R'-M Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine) Product R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with this compound and its close analogs. This data is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O901275-85¹
2Phenylboronic acidPd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O901280¹
34-(Methylthio)phenylboronic acidPd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O901282¹
44-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O901268¹

¹Data adapted from studies on 6-bromo-1,2,3,4-tetrahydroquinoline, a close structural analog.[1]

Table 2: Heck Reaction Conditions (Representative)

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012-1670-85²
2StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF1202465-80²

²Conditions are representative and adapted from established Heck methodologies for similar aryl bromides. Optimization may be required.

Table 3: Sonogashira Coupling Conditions (Representative)

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF804-685-95³
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT12-2475-90³

³Protocol adapted from the Sonogashira coupling of 5-bromoindole.[1]

Table 4: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001880-90⁴
2AnilinePd(OAc)₂ (5)Johnphos (10)NaOtBu (1.25)Toluene110-1500.5-2470-85⁵

⁴Conditions are representative for aryl bromides. ⁵Adapted from the amination of 5-bromo-8-benzyloxyquinoline.[2]

Table 5: Cyanation Reaction Conditions (Representative)

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)--DMF80-10012-2475-90⁶
2K₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (2)CM-phos (4)Na₂CO₃ACN/H₂O70-8012-2470-85⁶

⁶Protocols are based on general palladium-catalyzed cyanation methods for aryl bromides and may require optimization.

Experimental Protocols

The following are detailed, representative protocols for each class of cross-coupling reaction. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Many of the reagents are toxic and/or air-sensitive.

Experimental Workflow: A General Overview

Experimental Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add: - this compound - Pd Catalyst & Ligand - Base - Solvent setup->reagents coupling_partner Add Coupling Partner (e.g., Boronic Acid, Alkene) reagents->coupling_partner reaction Heat and Stir (Monitor by TLC/GC-MS) coupling_partner->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv.)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv.)

  • Toluene

  • Deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₂Cl₂, and Na₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). The mixture should be degassed by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1,2,3,4-tetrahydroquinoline.

Heck Reaction Protocol (Representative)

This protocol is a representative procedure for the Heck coupling of this compound with an activated alkene like n-butyl acrylate.

Materials:

  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.04 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous DMF.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reagent Addition: Add triethylamine followed by n-butyl acrylate via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C. Stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with saturated aqueous ammonium chloride, then brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent evaporation, purify the residue by column chromatography to yield the product.

Sonogashira Coupling Protocol (Representative)

This protocol is adapted for the coupling of this compound with a terminal alkyne.[1]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.05 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (DMF or THF) and triethylamine via syringe. Then, add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C for DMF, or room temperature for THF) until completion, monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol describes the amination of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2-1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine, via syringe.

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Cyanation Protocol (Representative)

This is a general procedure for the palladium-catalyzed cyanation of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Zinc cyanide [Zn(CN)₂] (0.6 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or sealed vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Filter through a pad of celite to remove insoluble salts. Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse functional groups and the construction of more complex molecular architectures. The tetrahydroquinoline scaffold itself is a privileged structure found in numerous biologically active compounds. These application notes provide detailed protocols for key synthetic transformations starting from this compound, focusing on palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems.

Application Note 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[1][2] This protocol details the palladium-catalyzed reaction between this compound and various boronic acids to synthesize 5-aryl- or 5-heteroaryl-1,2,3,4-tetrahydroquinolines. These products are valuable intermediates for developing novel therapeutic agents. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[2][3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Boronic Acid, Base (K2CO3), and Solvent (DME/H2O) to flask B Degas mixture with N2 or Ar for 15-20 minutes A->B C Add Pd Catalyst (e.g., Pd(dppf)Cl2) B->C D Heat reaction mixture (e.g., 80-90 °C) under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to RT, dilute with water, and extract with organic solvent (e.g., Ethyl Acetate) E->F G Wash organic layer with brine, dry over Na2SO4, and concentrate F->G H Purify crude product via column chromatography G->H I Characterize final product (NMR, MS, IR) H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent Addition and Degassing : Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The reaction mixture is then thoroughly degassed by bubbling nitrogen or argon gas through the solution for 20 minutes.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv.).[3]

  • Reaction Execution : Seal the flask and heat the mixture to 85 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 5-substituted-1,2,3,4-tetrahydroquinoline.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Suzuki-Miyaura Coupling Examples
EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid5-Phenyl-1,2,3,4-tetrahydroquinoline85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline91
3Thiophene-2-boronic acid5-(Thiophen-2-yl)-1,2,3,4-tetrahydroquinoline78
4Pyridine-3-boronic acid5-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline72

Application Note 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[4][5] This protocol describes the coupling of this compound with a range of primary and secondary amines. This reaction is invaluable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug development.[4]

Reaction Scheme: Buchwald-Hartwig Amination

Caption: Palladium-catalyzed Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol
  • Reaction Setup : In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.).

  • Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Sealing : Add anhydrous, degassed toluene as the solvent. Seal the vial with a Teflon-lined cap.

  • Reaction Execution : Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring : Stir the reaction vigorously for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes) to afford the pure 5-amino-tetrahydroquinoline derivative.

  • Characterization : Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Quantitative Data: Buchwald-Hartwig Amination Examples
EntryAmine PartnerProductYield (%)
1Morpholine5-(Morpholin-4-yl)-1,2,3,4-tetrahydroquinoline92
2Aniline5-(Phenylamino)-1,2,3,4-tetrahydroquinoline75
3Benzylamine5-(Benzylamino)-1,2,3,4-tetrahydroquinoline81
4Piperidine5-(Piperidin-1-yl)-1,2,3,4-tetrahydroquinoline88

Application Note 3: Multicomponent Synthesis of Pyrano[3,2-c]quinoline Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time.[6][7] This protocol outlines a one-pot, three-component reaction to synthesize novel pyrano[3,2-c]quinoline derivatives. This approach first involves the N-alkylation of this compound followed by a domino reaction with an aldehyde and malononitrile.

Synthetic Pathway: Pyrano[3,2-c]quinoline Formation

G cluster_MCR One-Pot Reaction Start 5-Bromo-1,2,3,4- tetrahydroquinoline Intermediate1 N-Alkylated Intermediate Start->Intermediate1 1. Alkyl Halide (R-X) 2. Base (e.g., K2CO3) FinalProduct Fused Pyrano[3,2-c]quinoline Intermediate1->FinalProduct Catalyst (e.g., Piperidine) Ethanol, Reflux Reactant2 Aldehyde (R-CHO) Reactant2->FinalProduct Reactant3 Malononitrile Reactant3->FinalProduct

Caption: Multi-step pathway for the synthesis of pyrano[3,2-c]quinolines.

Detailed Experimental Protocol

Step A: N-Alkylation of this compound

  • Reaction Setup : Dissolve this compound (1.0 equiv.) in acetonitrile. Add potassium carbonate (K₂CO₃, 3.0 equiv.) and the desired alkyl halide (e.g., ethyl bromoacetate, 1.1 equiv.).

  • Execution : Stir the mixture at 60 °C for 6 hours or until TLC indicates completion.

  • Work-up : Filter the solid and concentrate the filtrate under reduced pressure. The crude N-alkylated intermediate can often be used in the next step without further purification.

Step B: One-Pot Synthesis of the Pyrano[3,2-c]quinoline Core

  • Reaction Setup : To a solution of the crude N-alkylated intermediate from Step A (1.0 equiv.) in ethanol, add an aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv.) and malononitrile (1.0 equiv.).[8]

  • Catalyst Addition : Add a catalytic amount of piperidine (0.1 equiv.).

  • Execution : Reflux the reaction mixture for 4-6 hours. Monitor the formation of the product by TLC. A precipitate usually forms upon reaction completion.

  • Purification : Cool the mixture to room temperature and collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[3,2-c]quinoline derivative.

Quantitative Data: Pyrano[3,2-c]quinoline Synthesis Examples
EntryAldehyde (R-CHO)N-Alkyl GroupProductOverall Yield (%)
1Benzaldehyde-CH₂COOEtEthyl 2-amino-8-bromo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate75
24-Chlorobenzaldehyde-CH₂COOEtEthyl 2-amino-8-bromo-4-(4-chlorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate79
34-Nitrobenzaldehyde-CH₂COOEtEthyl 2-amino-8-bromo-4-(4-nitrophenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate82
4Benzaldehyde-CH₃2-Amino-8-bromo-1-methyl-4-phenyl-1,4,5,6-tetrahydropyrano[3,2-c]quinoline-3-carbonitrile70

References

The Versatility of 5-Bromo-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, 5-Bromo-1,2,3,4-tetrahydroquinoline, enabling the development of novel derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this key intermediate in the synthesis of bioactive molecules, with a focus on palladium-catalyzed cross-coupling reactions.

Application Notes

This compound serves as a valuable starting material for generating libraries of substituted tetrahydroquinolines. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki coupling. These reactions allow for the introduction of a diverse range of aryl, heteroaryl, and amino moieties, leading to compounds with potential applications in oncology and other therapeutic areas.

One key application involves the synthesis of 5-(N-substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol derivatives. These compounds can be efficiently prepared via a two-step synthetic sequence starting from the related 5-bromo-8-benzyloxyquinoline. The sequence involves an initial Buchwald-Hartwig amination followed by a reduction of the quinoline ring and debenzylation to yield the final tetrahydroquinoline products.

The resulting 5-anilino-substituted tetrahydroquinolines are of significant interest for biological screening. While specific quantitative data for the bioactivity of these particular derivatives is still emerging, the broader class of substituted tetrahydroquinolines has demonstrated promising anticancer activities.[1][2][3] For instance, various 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown selective cytotoxicity against cancer cell lines.[1]

Key Synthetic Transformations

The primary utility of this compound in bioactive molecule synthesis lies in its reactivity in palladium-catalyzed cross-coupling reactions. The following sections provide an overview and detailed protocols for these key transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction allows for the introduction of various primary and secondary amines at the 5-position, leading to a diverse array of 5-amino-tetrahydroquinoline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. This reaction is instrumental in synthesizing 5-aryl or 5-heteroaryl-1,2,3,4-tetrahydroquinolines, which are scaffolds present in numerous biologically active molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive molecules starting from this compound or its precursors.

Protocol 1: Synthesis of 5-(N-Substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol via Buchwald-Hartwig Amination and Reduction

This protocol is adapted from the synthesis of related quinoline derivatives and outlines a general procedure.

Step 1: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline

Start 5-Bromo-8-benzyloxyquinoline + Substituted Aniline Reagents Pd(OAc)2 (catalyst) Phosphine Ligand NaOt-Bu (base) Toluene (solvent) Start->Reagents Mix Reaction Heat (e.g., 110 °C) Reagents->Reaction Conditions Product1 5-(N-Substituted-anilino) -8-benzyloxyquinoline Reaction->Product1 Yields

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • 5-Bromo-8-benzyloxyquinoline

  • Substituted aniline (e.g., N-methylaniline, diphenylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Johnphos, tri-tert-butylphosphine)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-8-benzyloxyquinoline (1.0 equiv.), the substituted aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the phosphine ligand (0.02-0.05 equiv.), and palladium(II) acetate (0.01-0.02 equiv.).

  • Add anhydrous toluene to the mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(N-substituted-anilino)-8-benzyloxyquinoline.

Step 2: Reduction to 5-(N-Substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol

Start 5-(N-Substituted-anilino) -8-benzyloxyquinoline Reagents H2 (gas) Pd/C (10%) Ethanol (solvent) Start->Reagents Mix Reaction Reflux Reagents->Reaction Conditions Product 5-(N-Substituted-anilino) -1,2,3,4-tetrahydroquinolin-8-ol Reaction->Product Yields

Caption: Catalytic hydrogenation workflow.

Materials:

  • 5-(N-Substituted-anilino)-8-benzyloxyquinoline

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the 5-(N-substituted-anilino)-8-benzyloxyquinoline (1.0 equiv.) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Fit the flask with a hydrogen-filled balloon and stir the mixture vigorously at room temperature or under reflux for an extended period (e.g., 7 hours) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography to obtain the pure 5-(N-substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol.

Quantitative Data:

The following table summarizes the yield for a representative synthesis of a 5-(N-substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol derivative.

CompoundStarting MaterialReagentsYield (%)Reference
5-(N-methylanilino)-1,2,3,4-tetrahydroquinolin-8-ol5-Bromo-8-benzyloxyquinolineN-methylaniline, Pd(OAc)₂, Johnphos, NaOt-Bu; then H₂, Pd/C89[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by 5-(N-substituted-anilino)-1,2,3,4-tetrahydroquinolin-8-ol derivatives are yet to be fully elucidated, the broader class of tetrahydroquinoline-based anticancer agents has been shown to interact with various cellular targets. For example, some tetrahydroquinoline derivatives have been investigated as inhibitors of the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival.[5] Other studies have pointed towards the PI3K/AKT/mTOR pathway as a potential target for tetrahydroquinolinone derivatives.[6]

cluster_0 Potential Anticancer Mechanisms of Tetrahydroquinolines THQ 5-Substituted Tetrahydroquinoline Derivatives NFkB_pathway NF-κB Signaling Pathway THQ->NFkB_pathway Inhibition PI3K_pathway PI3K/AKT/mTOR Pathway THQ->PI3K_pathway Inhibition Proliferation Decreased Cell Proliferation NFkB_pathway->Proliferation Apoptosis Increased Apoptosis NFkB_pathway->Apoptosis PI3K_pathway->Proliferation PI3K_pathway->Apoptosis

Caption: Potential signaling pathways.

Further biological evaluation of derivatives synthesized from this compound is necessary to determine their precise mechanism of action and therapeutic potential. The synthetic protocols provided herein offer a robust starting point for the generation of compound libraries for such screening efforts.

References

Application Notes and Protocols: Experimental Procedure for the Bromination of 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are important structural motifs in many biologically active compounds and pharmaceuticals. The functionalization of the tetrahydroquinoline scaffold is therefore of significant interest in medicinal chemistry and drug development. Bromination of the aromatic ring of 1,2,3,4-tetrahydroquinoline provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of compounds for biological screening. This document provides detailed experimental protocols for the bromination of 1,2,3,4-tetrahydroquinoline, with a focus on methods utilizing N-Bromosuccinimide (NBS), a widely used and effective brominating agent.

Overview of Bromination Strategies

The bromination of 1,2,3,4-tetrahydroquinoline can be achieved using various brominating agents and reaction conditions, leading to different degrees of bromination and regioselectivity. N-Bromosuccinimide (NBS) is a popular reagent that can effect both the bromination of the aromatic ring and, under certain conditions, the oxidative dehydrogenation of the tetrahydroquinoline to the corresponding quinoline.[1][2][3] Molecular bromine (Br2) is also an effective reagent for this transformation.[4] The choice of solvent, temperature, and the presence of initiators can influence the outcome of the reaction.[2][3][5]

Experimental Protocols

Protocol 1: NBS-Mediated Bromination and Dehydrogenation of 1,2,3,4-Tetrahydroquinoline

This protocol describes a one-pot synthesis of functionalized bromoquinolines from 1,2,3,4-tetrahydroquinoline using NBS as both the brominating agent and the oxidant under mild, metal-free conditions.[1][2][3]

Materials:

  • 1,2,3,4-Tetrahydroquinoline (or a substituted derivative)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl3)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline (0.2 mmol) in chloroform (2.0 mL) in a round-bottom flask, add N-Bromosuccinimide (5.0 equivalents, added in portions of one equivalent at a time) at room temperature.[2]

  • Stir the reaction mixture at room temperature under air. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by adding a saturated aqueous solution of NaHCO3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired bromoquinoline.

Note: The number of equivalents of NBS can be adjusted to control the degree of bromination. This procedure often leads to a mixture of brominated and dehydrogenated products.

Protocol 2: Regioselective Bromination using Molecular Bromine

This protocol is adapted for the regioselective bromination of a substituted tetrahydroquinoline and can be modified for the parent compound.[4]

Materials:

  • 1,2,3,4-Tetrahydroquinoline derivative (e.g., 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline)

  • Molecular Bromine (Br2)

  • Chloroform (CHCl3)

  • 5% aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the 1,2,3,4-tetrahydroquinoline derivative (e.g., 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, 0.41 mmol) in chloroform (15 mL) in a round-bottom flask.[4]

  • In a separate flask, prepare a solution of bromine (e.g., 5.3 equivalents) in chloroform (5 mL).[4]

  • Add the bromine solution dropwise to the solution of the tetrahydroquinoline derivative over 5 minutes at room temperature, while protecting the reaction from light.[4]

  • Stir the reaction mixture at room temperature until all the bromine is consumed (monitoring by the disappearance of the bromine color, which may take several days).[4]

  • After the reaction is complete, wash the resulting mixture with a 5% aqueous NaHCO3 solution (3 x 20 mL).[4]

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Data Presentation

The following table summarizes various reaction conditions and outcomes for the bromination of 1,2,3,4-tetrahydroquinoline and its derivatives as reported in the literature.

Starting MaterialBrominating Agent (Equivalents)SolventAdditive/ConditionsProduct(s)YieldReference
1,2,3,4-TetrahydroquinolineNBS (5.0)CHCl3Room Temperature, AirPolybromoquinolinesModerate to High[1][2]
1,2,3,4-TetrahydroquinolineNBS (6.0)BenzeneAIBN, Reflux4,6,8-Tribromoquinoline-[3]
1,2,3,4-TetrahydroquinolineNBSCHCl3AIBN, Sun lamp (70W)4,6,8-Tribromoquinoline75%[2][3]
2-Phenyl-1,2,3,4-tetrahydroquinolineBromineAcetic Acid-6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline-[5]
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBromine (5.3)CHCl3Room Temperature, Dark3,5,6,7-Tetrabromo-8-methoxyquinoline78%[4]

Experimental Workflow Diagram

Bromination_Workflow Experimental Workflow for Bromination of 1,2,3,4-Tetrahydroquinoline cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Tetrahydroquinoline in Solvent add_reagent Add Brominating Agent to Tetrahydroquinoline Solution start->add_reagent reagent Prepare Brominating Agent Solution reagent->add_reagent react Stir at Specified Temperature and Time add_reagent->react monitor Monitor Reaction by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Workflow for the bromination of 1,2,3,4-tetrahydroquinoline.

References

Application Note: A Guide to the Purification of 5-Bromo-1,2,3,4-tetrahydroquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a core structure in numerous biologically active molecules.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. Column chromatography is a fundamental technique for the purification of such organic compounds.[2]

This document provides a detailed protocol for the purification of this compound using column chromatography. Due to the basic nature of the secondary amine within the tetrahydroquinoline ring, special considerations are necessary to prevent compound degradation and ensure efficient separation. The basic nitrogen can interact with acidic silanol groups on the surface of standard silica gel, leading to peak tailing or irreversible adsorption.[3] To mitigate these effects, this protocol incorporates the use of a deactivated stationary phase or a basic modifier in the mobile phase.

Recommended Materials and Methods

Successful purification is contingent on the appropriate selection of the stationary and mobile phases, which should be optimized using Thin-Layer Chromatography (TLC) prior to scaling up to column chromatography.

1.1 Data Presentation: Chromatography Conditions

The following table summarizes the recommended starting conditions and materials for the purification. Researchers should perform preliminary TLC analysis to determine the optimal mobile phase composition.

ParameterRecommended SpecificationRationale & Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[4] Deactivation may be required.
Neutral or Basic AluminaAn alternative for acid-sensitive compounds like amines to prevent degradation on the column.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems for compounds of intermediate polarity.[5] The ratio should be optimized via TLC.
Mobile Phase Modifier 0.5-2% Triethylamine (NEt₃)Added to the eluent to neutralize acidic sites on silica gel, preventing peak tailing and decomposition of the basic product.[3][5]
TLC Analysis Silica gel 60 F₂₅₄ platesUsed to determine the optimal solvent system. The target Rf value for the product should be approximately 0.2-0.4 for good separation.[3][6]
Visualization UV Lamp (254 nm) / Potassium Permanganate StainTetrahydroquinolines are typically UV-active. Permanganate stain can be used as a secondary, destructive visualization method.

Experimental Protocols

This section provides a step-by-step procedure for the purification process.

2.1 Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several developing chambers with different ratios of a non-polar solvent (hexane) and a polar solvent (ethyl acetate). For more polar impurities, a dichloromethane/methanol system may be tested. Add 0.5-1% triethylamine to each solvent mixture.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp.

  • Identify the solvent system that provides good separation between the product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

2.2 Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the optimized mobile phase (determined from TLC). A general rule is to use a silica gel to crude material weight ratio of at least 30:1 to 50:1.[3]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add another thin layer of sand on top of the settled silica bed to prevent disturbance.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent like dichloromethane in which it is highly soluble). Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: If the compound has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to yield a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • After loading, drain the solvent until the sample has fully entered the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column reservoir.

    • Apply gentle pressure (using a pump or inert gas for flash chromatography) to maintain a steady flow rate.

    • Begin collecting the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation process by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the final purity using analytical methods such as NMR, LC-MS, or HPLC.

Workflow Visualization

The following diagram illustrates the logical workflow for the purification protocol.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Optimization (Find Solvent System, Rf ≈ 0.3) slurry 2. Prepare Silica Slurry (Add 1% NEt3 to Eluent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Wet or Dry Loading) pack->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze Monitor combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for the purification of this compound.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 5-Brom-1,2,3,4-tetrahydrochinolin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Unterlagen beschreiben die Derivatisierung des 5-Brom-1,2,3,4-tetrahydrochinolin-Grundgerüsts zur Erstellung einer chemischen Bibliothek für das biologische Screening. Die hier beschriebenen Protokolle eignen sich für die Wirkstoffforschung und die medizinische Chemie, insbesondere für die Entwicklung neuer potenzieller antineoplastischer und antimikrobieller Wirkstoffe.

Einleitung

Das 1,2,3,4-Tetrahydrochinolin-Gerüst ist eine wichtige Struktur in einer Vielzahl von biologisch aktiven Verbindungen. Die Funktionalisierung dieses Gerüsts ermöglicht die Synthese einer breiten Palette von Molekülen mit potenziellen therapeutischen Anwendungen, einschließlich, aber nicht beschränkt auf, Krebs- und Infektionskrankheiten. 5-Brom-1,2,3,4-tetrahydrochinolin ist ein vielseitiges Ausgangsmaterial, das durch Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung weiter modifiziert werden kann, um eine vielfältige Bibliothek von Analoga für das Hochdurchsatz-Screening zu erstellen.

Chemische Synthese: Protokolle zur Derivatisierung

Die Derivatisierung von 5-Brom-1,2,3,4-tetrahydrochinolin kann effizient durch Palladium-katalysierte Kreuzkupplungsreaktionen erreicht werden. Diese Methoden bieten eine hohe Toleranz gegenüber funktionellen Gruppen und ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen.

Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von 5-Aryl-1,2,3,4-tetrahydrochinolinen

Dieses Protokoll beschreibt die Synthese von 5-Aryl-Derivaten durch die Reaktion von 5-Brom-1,2,3,4-tetrahydrochinolin mit verschiedenen Arylboronsäuren.

Materialien:

  • 5-Brom-1,2,3,4-tetrahydrochinolin

  • Arylboronsäure (verschiedene Derivate)

  • Palladium(II)-acetat (Pd(OAc)₂)

  • Tricyclohexylphosphin (PCy₃)

  • Kaliumphosphat (K₃PO₄)

  • Toluol, wasserfrei

  • Wasser, entgast

  • Reaktionsgefäß (z. B. Schlenkrohr oder Mikrowellenreaktionsgefäß)

  • Inertgas (Argon oder Stickstoff)

Versuchsdurchführung:

  • In einem geeigneten Reaktionsgefäß werden 5-Brom-1,2,3,4-tetrahydrochinolin (1,0 Äq.), die entsprechende Arylboronsäure (1,5 Äq.), Palladium(II)-acetat (0,02 Äq.) und Tricyclohexylphosphin (0,04 Äq.) eingewogen.

  • Das Gefäß wird dreimal mit einem Inertgas evakuiert und gespült.

  • Kaliumphosphat (2,0 Äq.) wird unter Inertgasatmosphäre zugegeben.

  • Wasserfreies Toluol und entgastes Wasser (im Verhältnis 4:1) werden über eine Spritze zugegeben.

  • Die Reaktionsmischung wird bei 100 °C für 12-24 Stunden unter Rühren erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit Ethylacetat verdünnt.

  • Die organische Phase wird mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 5-Aryl-1,2,3,4-tetrahydrochinolin-Derivat zu erhalten.

Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von 5-Amino-1,2,3,4-tetrahydrochinolinen

Dieses Protokoll beschreibt die Synthese von N-substituierten 5-Amino-Derivaten durch die Reaktion von 5-Brom-1,2,3,4-tetrahydrochinolin mit verschiedenen primären oder sekundären Aminen.

Materialien:

  • 5-Brom-1,2,3,4-tetrahydrochinolin

  • Primäres oder sekundäres Amin (verschiedene Derivate)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Natrium-tert-butoxid (NaOtBu)

  • Toluol oder Dioxan, wasserfrei

  • Reaktionsgefäß

  • Inertgas

Versuchsdurchführung:

  • In einem Reaktionsgefäß werden 5-Brom-1,2,3,4-tetrahydrochinolin (1,0 Äq.), Pd₂(dba)₃ (0,01 Äq.) und XPhos (0,02 Äq.) vorgelegt.

  • Das Gefäß wird dreimal mit einem Inertgas evakuiert und gespült.

  • Natrium-tert-butoxid (1,4 Äq.) wird unter Inertgasatmosphäre zugegeben.

  • Wasserfreies Toluol oder Dioxan und das entsprechende Amin (1,2 Äq.) werden über eine Spritze zugegeben.

  • Die Reaktionsmischung wird bei 80-110 °C für 16-24 Stunden unter Rühren erhitzt, bis die Reaktion gemäß DC- oder LC-MS-Analyse abgeschlossen ist.

  • Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen.

  • Das Filtrat wird im Vakuum eingeengt.

  • Der Rückstand wird in Dichlormethan aufgenommen, mit Wasser gewaschen, über Natriumsulfat getrocknet und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 5-Amino-1,2,3,4-tetrahydrochinolin-Derivat zu erhalten.

Visualisierung des Synthese-Workflows

cluster_synthesis Synthese-Workflow A 5-Brom-1,2,3,4- tetrahydrochinolin B Kreuzkupplungs- reaktionen A->B C Suzuki-Miyaura- Kupplung B->C D Buchwald-Hartwig- Aminierung B->D E 5-Aryl-Derivate C->E F 5-Amino-Derivate D->F G Reinigung und Charakterisierung E->G F->G H Biologisches Screening G->H

Abbildung 1: Allgemeiner Workflow für die Derivatisierung und das Screening.

Protokolle zum biologischen Screening

Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten getestet werden. Nachfolgend finden Sie Protokolle für das Screening auf antineoplastische und antimikrobielle Wirksamkeit.

Protokoll 3: MTT-Assay zur Bestimmung der Zytotoxizität

Dieser Assay wird verwendet, um die zytotoxische Wirkung der Verbindungen auf humane Krebszelllinien zu bewerten.

Materialien:

  • Humane Krebszelllinien (z. B. MCF-7, A549, HCT116)

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin

  • Synthetisierte Tetrahydrochinolin-Derivate in DMSO gelöst

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

  • DMSO

  • 96-Well-Platten

  • Multiskan-Spektrophotometer

Versuchsdurchführung:

  • Die Krebszellen werden in 96-Well-Platten mit einer Dichte von 5 x 10³ Zellen pro Well ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert.

  • Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen (typischerweise im Bereich von 0,01 bis 100 µM) für 48-72 Stunden behandelt. Eine Kontrolle mit dem Lösungsmittel (DMSO) wird mitgeführt.

  • Nach der Inkubationszeit werden 20 µl der MTT-Lösung zu jedem Well gegeben und die Platten für weitere 4 Stunden inkubiert.

  • Das Medium wird vorsichtig entfernt und 150 µl DMSO zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Die Extinktion wird bei 570 nm mit einem Multiskan-Spektrophotometer gemessen.

  • Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden durch nichtlineare Regressionsanalyse bestimmt.

Protokoll 4: Bestimmung der minimalen Hemmkonzentration (MHK)

Dieser Test wird verwendet, um die antimikrobielle Aktivität der Verbindungen gegen verschiedene Bakterienstämme zu bestimmen.

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

  • Nährmedium (z. B. Müller-Hinton-Bouillon)

  • Synthetisierte Tetrahydrochinolin-Derivate in DMSO gelöst

  • 96-Well-Platten

  • Inkubator

Versuchsdurchführung:

  • Eine serielle Verdünnung der Testverbindungen wird in den Wells einer 96-Well-Platte im Nährmedium vorbereitet.

  • Jedes Well wird mit einer standardisierten Bakteriensuspension (ca. 5 x 10⁵ KBE/ml) inokuliert.

  • Positive (nur Bakterien) und negative (nur Medium) Kontrollen werden mitgeführt.

  • Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.

  • Die MHK wird als die niedrigste Konzentration der Verbindung definiert, bei der kein sichtbares Bakterienwachstum zu beobachten ist.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen einfachen Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Zytotoxizität ausgewählter 5-Aryl-1,2,3,4-tetrahydrochinolin-Derivate (Repräsentative Daten)

VerbindungR-Gruppe (Aryl)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
THQ-S1 Phenyl15.222.518.9
THQ-S2 4-Fluorophenyl8.712.19.8
THQ-S3 3-Methoxyphenyl25.430.128.3
Doxorubicin (Standard)0.81.10.9

Tabelle 2: Antimikrobielle Aktivität ausgewählter 5-Amino-1,2,3,4-tetrahydrochinolin-Derivate (Repräsentative Daten)

VerbindungR-Gruppe (Amino)MHK (µg/ml) vs. S. aureusMHK (µg/ml) vs. E. coli
THQ-A1 Morpholinyl3264
THQ-A2 Piperidinyl1632
THQ-A3 N-Methylpiperazinyl816
Ciprofloxacin (Standard)10.5

Signalweg-Visualisierung

Tetrahydrochinolin-Derivate greifen häufig in zelluläre Signalwege ein, die für das Überleben von Krebszellen entscheidend sind, wie z. B. den PI3K/AKT/mTOR-Signalweg. Eine Störung dieses Weges kann zur Apoptose (programmierter Zelltod) führen.

cluster_pathway PI3K/AKT/mTOR-Signalweg Wachstumsfaktor Wachstumsfaktor Rezeptor Rezeptor-Tyrosinkinase Wachstumsfaktor->Rezeptor PI3K PI3K Rezeptor->PI3K aktiviert PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT aktiviert mTOR mTOR AKT->mTOR aktiviert Apoptose Apoptose AKT->Apoptose hemmt Zellwachstum Zellwachstum & Überleben mTOR->Zellwachstum fördert THQ_Derivat Tetrahydrochinolin- Derivat THQ_Derivat->AKT hemmt THQ_Derivat->mTOR hemmt

Abbildung 2: Vereinfachter PI3K/AKT/mTOR-Signalweg und potenzielle Angriffspunkte.

Application Notes: 5-Bromo-1,2,3,4-tetrahydroquinoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak but high-quality, specific binding to a biological target.[1] These initial hits are then optimized and grown into more potent, drug-like molecules.

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, found in a wide array of biologically active compounds and approved drugs. Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups.

This document outlines the application of 5-Bromo-1,2,3,4-tetrahydroquinoline as an ideal starting fragment for FBDD campaigns, particularly targeting signaling pathways implicated in oncology, such as the NF-κB pathway.

The Fragment: this compound

This compound is an excellent candidate for inclusion in a fragment library. Its physicochemical properties align well with the widely accepted "Rule of Three," which defines the characteristics of an ideal fragment.[2][3][4]

Key Advantages:

  • Scaffold Rigidity: The THQ core provides a defined three-dimensional shape, reducing conformational flexibility and entropy loss upon binding.

  • "Rule of Three" Compliance: As shown in Table 1, the fragment's properties make it an ideal starting point for optimization, with ample room for modification without violating drug-likeness criteria like Lipinski's Rule of Five.

  • Strategic Growth Vector: The bromine atom at the 5-position is the fragment's most critical feature for FBDD. It serves as a versatile synthetic handle, or "growth vector," enabling chemists to elaborate the fragment through a variety of reliable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space surrounding the initial binding site to achieve higher potency and selectivity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 212.09 g/mol < 300 DaYes
cLogP 2.8 (Predicted)≤ 3Yes
Hydrogen Bond Donors (HBD) 1 (amine N-H)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 1 (amine N)≤ 3Yes
Rotatable Bonds 0≤ 3Yes
Table 2: Example of Biological Activity in a Tetrahydroquinoline Derivative

While direct screening data for the parent fragment is proprietary to individual discovery campaigns, the potential of the bromo-tetrahydroquinoline scaffold is demonstrated by the biological activity of more elaborated derivatives. The compound below, which incorporates a substituted tetrahydroquinoline core, has shown potent anti-cancer activity. This illustrates a successful outcome of a hypothetical fragment-to-lead campaign starting from a similar scaffold.

Compound: (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl)oxy)acetohydrazide

Cell Line (Cancer Type)IC₅₀ (µM)
A549 (Human Lung Cancer)0.69

Note: The data presented is for a complex derivative and serves to illustrate the potential of the core scaffold in developing potent inhibitors.

Mandatory Visualizations

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. 5-Bromo-THQ) Screening Biophysical Screening (e.g., SPR, NMR) FragLib->Screening Hits Identify Weak Binders (μM - mM Affinity) Screening->Hits XRay X-ray Crystallography or NMR Hits->XRay BindingMode Determine Binding Mode XRay->BindingMode SBDD Structure-Based Design (Fragment Growing) BindingMode->SBDD Synthesis Chemical Synthesis (e.g., Suzuki Coupling) SBDD->Synthesis SAR Establish SAR Synthesis->SAR SAR->SBDD Lead Potent Lead Compound (nM Affinity) SAR->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Fragment_Growing cluster_0 Fragment Hit Elaboration (Growing) cluster_1 Binding Site Interaction start This compound (Initial Fragment Hit) reaction Suzuki Cross-Coupling + Arylboronic Acid (R-B(OH)2) start->reaction Growth Vector (C-Br bond) product 5-Aryl-1,2,3,4-tetrahydroquinoline (Elaborated Compound) reaction->product New C-C bond r_group New 'R' group explores Sub-pocket B product->r_group Improved Affinity frag Fragment occupies Sub-pocket A

Caption: Strategy for "fragment growing" using the 5-bromo position as a synthetic vector.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / IL-1 Receptor TNFR / IL-1R TNFa->Receptor binds IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα-p50/p65 (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB p50/p65 (NF-κB) NFkB->IkB_NFkB NFkB_n p50/p65 NFkB->NFkB_n translocates Proteasome Proteasome Degradation Proteasome->IkB degrades Nucleus NUCLEUS Transcription Gene Transcription (Inflammation, Survival) IkB_NFkB->NFkB releases IkB_NFkB->Proteasome ubiquitination NFkB_n->Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway, a potential drug target.

Experimental Protocols

Protocol 1: Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol describes a primary screen to identify fragments that bind to a target protein, for instance, a component of the NF-κB signaling pathway like the IKK complex.

Objective: To identify and quantify the binding of this compound to a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Target protein (>95% purity)

  • This compound and other fragment library members

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (for fragment stock solutions)

Methodology:

  • Target Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein injection to subtract non-specific binding.[5]

  • Fragment Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Prepare a dilution series of the fragment in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). The final DMSO concentration in all samples, including a "buffer blank," must be identical and matched to the running buffer (typically 1-2%) to minimize bulk refractive index effects.

  • Binding Analysis:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Perform injections of the fragment dilution series, starting with the lowest concentration. Use a typical contact time of 60 seconds and a dissociation time of 120 seconds at a flow rate of 30 µL/min.

    • Inject a buffer blank periodically for double referencing.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer blank injections from the active channel response.

    • Plot the steady-state response (Req) against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ). A Kᴅ in the range of 10 µM to 5 mM is typical for a fragment hit.

Protocol 2: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

This protocol details the chemical synthesis to "grow" the initial fragment hit by coupling an aryl group at the 5-position.

Objective: To synthesize 5-phenyl-1,2,3,4-tetrahydroquinoline from this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (ligand, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 212 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol).

    • In a separate vial, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Reagent Addition:

    • Add the catalyst/ligand mixture to the main reaction flask.

    • Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/Water).

  • Reaction Execution:

    • Ensure the flask is sealed and remains under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-1,2,3,4-tetrahydroquinoline.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purified, elaborated compound is now ready for the next round of biological evaluation to determine if the synthetic modification has improved binding affinity.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategy involves a two-step process:

  • Skraup Synthesis: The synthesis of 5-Bromoquinoline from 3-bromoaniline and glycerol in the presence of an acid catalyst and an oxidizing agent.[1]

  • Catalytic Hydrogenation: The subsequent reduction of the resulting 5-Bromoquinoline to this compound using a metal catalyst and a hydrogen source.[2]

Q2: What is the most critical parameter to control during the Skraup synthesis of 5-Bromoquinoline?

A2: Temperature control is paramount. The Skraup reaction is notoriously exothermic and can become violent if not properly managed.[3] The use of a moderator like ferrous sulfate can help to control the reaction rate and prevent excessive tar formation.

Q3: I am observing significant amounts of di- and tri-brominated byproducts. What is the cause?

A3: Over-bromination is a common side reaction, particularly when using brominating agents like N-bromosuccinimide (NBS). This is often caused by using an excess of the brominating agent or reaction conditions that are too harsh. Careful control of stoichiometry is crucial to minimize the formation of these impurities, which can be challenging to separate from the desired product.

Q4: How can I minimize the formation of isomeric impurities during synthesis?

A4: The formation of isomers, such as 7-bromo or other positional isomers, is a potential issue. The regioselectivity of the Skraup reaction is influenced by the substitution pattern of the starting aniline. For hydrogenation, the choice of catalyst and reaction conditions can influence selectivity. Careful adherence to established protocols and purification of intermediates is recommended to minimize isomeric impurities.

Q5: What are the challenges associated with the catalytic hydrogenation of 5-Bromoquinoline?

A5: A primary challenge is hydrodehalogenation, which is the undesired removal of the bromine atom to yield 1,2,3,4-tetrahydroquinoline. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) all play a critical role in minimizing this side reaction. Molybdenum sulfide (MoS₂) has been shown to be an effective catalyst for the hydrogenation of bromoquinolines without significant C-Br bond cleavage.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Skraup Synthesis of 5-Bromoquinoline
Potential Cause Recommended Solution
Violent, uncontrolled reaction Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture to ensure a smoother, more controlled reaction.[3]
Excessive tar formation This is often a result of localized overheating. Ensure efficient stirring and controlled heating. The use of a moderator can also reduce charring.
Incomplete reaction Ensure the reaction is heated for a sufficient duration after the initial exothermic phase. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product loss during workup The tarry nature of the crude product can make extraction difficult. Steam distillation is a common and effective method for isolating the quinoline from the tar.
Problem 2: Formation of Over-brominated and Isomeric Byproducts
Potential Cause Recommended Solution
Excess brominating agent Carefully control the stoichiometry of the brominating agent (e.g., NBS). A slight excess may be needed for complete conversion, but a large excess should be avoided.
High reaction temperature Perform the bromination at a low temperature to improve selectivity and minimize side reactions.
Non-selective reaction conditions The choice of solvent and catalyst can significantly impact regioselectivity. For the Skraup reaction, the cyclization of 3-bromoaniline is expected to favor the 5- and 7-bromo isomers. Careful purification of the intermediate is crucial.
Problem 3: Hydrodehalogenation during Catalytic Hydrogenation
Potential Cause Recommended Solution
Inappropriate catalyst Some catalysts, particularly those based on palladium or nickel, can promote hydrodehalogenation. Consider using a catalyst less prone to this side reaction, such as molybdenum sulfide (MoS₂).[2]
Harsh reaction conditions High temperatures and pressures can increase the likelihood of hydrodehalogenation. Optimize these parameters to achieve selective hydrogenation of the pyridine ring without cleaving the C-Br bond.
Prolonged reaction time Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction.

Experimental Protocols

Synthesis of 5-Bromoquinoline via Skraup Reaction (Conceptual Protocol)

This protocol is based on the general principles of the Skraup reaction and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Charging Reactants: To the flask, add 3-bromoaniline and ferrous sulfate (moderator).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture, ensuring the temperature is controlled with an ice bath.

  • Glycerol Addition: Heat the mixture to the desired reaction temperature and add glycerol dropwise from the dropping funnel.

  • Reaction: After the addition is complete, maintain the reaction at an elevated temperature for several hours to ensure complete cyclization and oxidation.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Purification: The crude 5-bromoquinoline can be purified by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane). Further purification can be achieved by column chromatography.

Catalytic Hydrogenation of 5-Bromoquinoline (Conceptual Protocol)

This protocol is based on general procedures for quinoline hydrogenation and should be optimized.

  • Catalyst Preparation: In a suitable pressure reactor, place the 5-bromoquinoline and the chosen catalyst (e.g., MoS₂).[2]

  • Solvent Addition: Add a suitable solvent (e.g., isopropanol/water mixture).[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Heat the mixture to the target temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Summary of Potential Side Products and Their Origin

Side ProductCommon OriginRecommended Mitigation
Di- and Tri-brominated tetrahydroquinolinesOver-bromination during the synthesis of the quinoline precursor.Precise control of brominating agent stoichiometry.
7-Bromo-1,2,3,4-tetrahydroquinolineIsomeric byproduct from the Skraup reaction with 3-bromoaniline.Careful purification of the 5-bromoquinoline intermediate.
1,2,3,4-TetrahydroquinolineHydrodehalogenation during catalytic hydrogenation.Use of a selective catalyst (e.g., MoS₂) and optimized reaction conditions.[2]
5-BromoquinolineIncomplete hydrogenation.Increase reaction time, temperature, or catalyst loading.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Purification cluster_step3 Step 3: Catalytic Hydrogenation cluster_step4 Step 4: Final Purification A 3-Bromoaniline + Glycerol B Skraup Reaction (H₂SO₄, Oxidizing Agent, FeSO₄) A->B C Crude 5-Bromoquinoline B->C D Steam Distillation / Column Chromatography C->D E Pure 5-Bromoquinoline D->E F Catalytic Hydrogenation (e.g., MoS₂, H₂) E->F G Crude this compound F->G H Column Chromatography / Distillation G->H I Pure this compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Common Side Reactions Start Crude Product Analysis (GC-MS, NMR) Impurity_A High Levels of Di/Tri-brominated Products? Start->Impurity_A Solution_A Reduce amount of brominating agent. Lower bromination temperature. Impurity_A->Solution_A Yes Impurity_B Presence of 7-Bromo Isomer? Impurity_A->Impurity_B No Solution_A->Impurity_B Solution_B Improve purification of 5-bromoquinoline intermediate. Impurity_B->Solution_B Yes Impurity_C Significant Hydrodehalogenation? Impurity_B->Impurity_C No Solution_B->Impurity_C Solution_C Switch to a more selective catalyst (e.g., MoS₂). Optimize hydrogenation conditions (T, P). Impurity_C->Solution_C Yes Impurity_D Incomplete Hydrogenation? Impurity_C->Impurity_D No Solution_C->Impurity_D Solution_D Increase reaction time, temperature, or catalyst loading. Impurity_D->Solution_D Yes End Pure Product Impurity_D->End No Solution_D->End

Caption: A logical workflow for troubleshooting common side reactions.

References

How to avoid dehalogenation of 5-Bromo-1,2,3,4-tetrahydroquinoline in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with this compound, with a particular focus on preventing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 1,2,3,4-tetrahydroquinoline as a byproduct, reducing the yield of your desired product and complicating the purification process. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions.

Q2: What are the primary causes of dehalogenation?

A2: Several factors can promote dehalogenation:

  • Hydride Sources: The presence of species that can donate a hydride (H-) is a major cause. Common hydride sources in a reaction mixture include certain solvents (e.g., alcohols, DMF), bases (e.g., alkoxides, amine bases), or even water.

  • Catalyst Activity: Highly active palladium catalysts, while often desirable for the main reaction, can sometimes promote the dehalogenation pathway, especially with electron-rich aryl halides like this compound.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of dehalogenation.

  • Reaction Time: Prolonged reaction times can lead to a higher proportion of the dehalogenated byproduct.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a crucial role. Less bulky or more electron-donating ligands can sometimes favor dehalogenation.

Q3: How can I detect if dehalogenation is occurring in my reaction?

A3: You can use standard analytical techniques to identify the dehalogenated byproduct:

  • Thin-Layer Chromatography (TLC): The dehalogenated product (1,2,3,4-tetrahydroquinoline) will typically have a different polarity and thus a different Rf value compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 1,2,3,4-tetrahydroquinoline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atom and the appearance of new aromatic proton signals characteristic of the unsubstituted ring.

Q4: Is it necessary to protect the nitrogen atom of this compound during cross-coupling reactions?

A4: Yes, in many cases, protecting the secondary amine in the tetrahydroquinoline ring is highly recommended. The unprotected amine can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity. It can also participate in side reactions. Common protecting groups like tert-butoxycarbonyl (Boc) or acetyl (Ac) are effective. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[1][2]

Troubleshooting Guide: Avoiding Dehalogenation

This guide provides specific recommendations to minimize dehalogenation when using this compound in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

Issue 1: Significant Formation of Dehalogenated Byproduct
Potential Cause Troubleshooting Recommendation Rationale
Choice of Base Switch to a weaker, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).Stronger bases, especially alkoxides (e.g., NaOt-Bu), can be sources of hydrides, leading to hydrodehalogenation. Inorganic bases are generally less likely to act as hydride donors.
Solvent Use aprotic solvents that are poor hydride donors, such as toluene, dioxane, or THF. Avoid solvents like alcohols or DMF if dehalogenation is significant.Solvents like DMF and alcohols can decompose at higher temperatures to generate hydride species that cause dehalogenation.
Reaction Temperature Lower the reaction temperature. Consider running test reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and byproduct formation.Dehalogenation is often more prevalent at higher temperatures. The desired cross-coupling reaction may proceed at a lower temperature, albeit at a slower rate.
Palladium Catalyst and Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), can often suppress dehalogenation by promoting the desired reductive elimination step.The ligand's properties significantly influence the stability of the palladium intermediates and the relative rates of the desired coupling versus the undesired dehalogenation.
N-Protection Protect the nitrogen of the tetrahydroquinoline ring with a suitable protecting group like Boc or Acetyl.The unprotected secondary amine can coordinate to the palladium catalyst, influencing its reactivity and potentially promoting side reactions. Protection blocks this interaction.
Issue 2: Low Yield of the Desired Product (in addition to dehalogenation)
Potential Cause Troubleshooting Recommendation Rationale
Catalyst Deactivation Ensure strictly inert reaction conditions (degas solvent, use an inert atmosphere like argon or nitrogen). Consider using a pre-catalyst that is more stable to air and moisture.Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. The unprotected amine on the substrate can also contribute to catalyst deactivation.
Sub-optimal Ligand Perform a ligand screening experiment with a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, dppf, and biaryl phosphine ligands).The choice of ligand is critical for the success of cross-coupling reactions. The optimal ligand depends on the specific reaction type and substrates.
Incorrect Base Strength The choice of base is crucial not only for preventing dehalogenation but also for the efficiency of the main reaction. For Suzuki reactions, a base is required to activate the boronic acid. For Buchwald-Hartwig aminations, a strong base is often needed for deprotonation of the amine. Optimize the base accordingly.An inappropriate base can lead to a slow or incomplete reaction, allowing more time for dehalogenation to occur.

Experimental Protocols

N-Protection of this compound with a Boc Group

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq) or a saturated aqueous solution of NaHCO₃.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-Bromo-1,2,3,4-tetrahydroquinoline.

Representative Suzuki-Miyaura Coupling of N-Boc-5-Bromo-1,2,3,4-tetrahydroquinoline

Materials:

  • N-Boc-5-Bromo-1,2,3,4-tetrahydroquinoline

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene and water (e.g., 4:1 mixture) or Dioxane and water

Procedure:

  • To a reaction flask, add N-Boc-5-Bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the N-Boc Group

Materials:

  • N-Boc protected product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) at room temperature.

  • Stir the mixture for 30-60 minutes, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the deprotected product.

Visualizations

Dehalogenation_Pathway A Pd(0)L_n C Oxidative Addition A->C B Aryl-Br B->C D Aryl-Pd(II)(Br)L_n C->D E Desired Cross-Coupling (e.g., Transmetalation, Reductive Elimination) D->E Fast G Dehalogenation Pathway D->G Slow F Coupled Product E->F I Aryl-Pd(II)(H)L_n G->I H Hydride Source (Solvent, Base) H->G J Reductive Elimination I->J K Dehalogenated Byproduct J->K

Caption: Competing pathways of desired cross-coupling and undesired dehalogenation.

Troubleshooting_Dehalogenation start Dehalogenation Observed? protect_N Is the Tetrahydroquinoline Nitrogen Protected? start->protect_N Yes end Dehalogenation Minimized start->end No protect_action Protect with Boc or Acyl group protect_N->protect_action No base Optimize Base: Use weaker inorganic base (K₂CO₃, Cs₂CO₃, K₃PO₄) protect_N->base Yes protect_N_yes Yes protect_N_no No protect_action->base solvent Optimize Solvent: Use aprotic, non-hydride donating solvents (Toluene, Dioxane) base->solvent temperature Lower Reaction Temperature solvent->temperature ligand Screen Bulky Electron-Rich Ligands (e.g., XPhos, SPhos) temperature->ligand ligand->end

Caption: Troubleshooting workflow to minimize dehalogenation.

References

Technical Support Center: Functionalization of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 5-Bromo-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings of this substrate can stem from several factors:

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere. The choice of palladium precursor and ligand is also critical. For electron-rich substrates like tetrahydroquinolines, specialized ligands may be required.

  • Inappropriate Base: The base is crucial for the activation of the boronic acid. Weak or insoluble bases can stall the reaction. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Poor Reagent Quality: Impurities in the this compound or degradation of the boronic acid can inhibit the catalyst.

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to catalyst decomposition.

Q2: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?

A2: Incomplete Buchwald-Hartwig aminations are often due to:

  • Catalyst and Ligand Choice: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are often necessary. The palladium precatalyst should also be chosen carefully.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu are common, but can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used, but might require higher temperatures.

  • Amine Reactivity: The nature of the amine coupling partner (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions.

  • Inert Atmosphere: Like other palladium-catalyzed reactions, this process is sensitive to oxygen.

Q3: I am attempting a Sonogashira coupling, but I am mostly observing homocoupling of my alkyne. How can I prevent this?

A3: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings and can be minimized by:

  • Excluding Oxygen: This side reaction is often promoted by the presence of oxygen. Rigorous anaerobic conditions are essential.

  • Copper Co-catalyst: While crucial for the traditional Sonogashira, the copper(I) salt can also promote homocoupling. Consider using a copper-free protocol.

  • Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.

Q4: Can I perform N-functionalization on this compound without affecting the C-Br bond?

A4: Yes, N-functionalization such as N-alkylation and N-acylation can typically be performed selectively. The nitrogen of the tetrahydroquinoline is a nucleophilic secondary amine and will readily react with electrophiles like alkyl halides or acyl chlorides under appropriate basic conditions, leaving the C-Br bond intact for subsequent cross-coupling reactions.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

This guide provides a systematic approach to troubleshooting low yields in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound.

Troubleshooting_Low_Yield start Low or No Product Yield q1 Is the reaction setup under a strict inert atmosphere? start->q1 s1 Action: Improve degassing of solvents (e.g., freeze-pump-thaw) and ensure a positive pressure of inert gas (Ar or N2). q1->s1 No q2 Is the palladium catalyst and ligand appropriate and active? q1->q2 Yes s1->q2 s2 Action: Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., phosphines, NHCs). Use a pre-catalyst for reliable activation. q2->s2 No q3 Are the base and solvent suitable for the reaction? q2->q3 Yes s2->q3 s3 Action: Screen a variety of bases (e.g., K2CO3, K3PO4, NaOtBu) and anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF). q3->s3 No q4 Is the reaction temperature optimized? q3->q4 Yes s3->q4 s4 Action: Incrementally increase the temperature. If decomposition is observed, try a lower temperature for a longer duration. q4->s4 No q5 Are the starting materials pure? q4->q5 Yes s4->q5 s5 Action: Purify the this compound and the coupling partner. Ensure boronic acids are not degraded. q5->s5 No end_node Yield Improved q5->end_node Yes s5->end_node

Troubleshooting workflow for low yields.

Quantitative Data Summary

The following tables provide comparative data for common functionalization reactions. Note that optimal conditions are highly substrate-dependent, and these tables should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-1,2,3,4-tetrahydroquinolines with Phenylboronic Acids [1]

EntrySubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-Bromo-THQPdCl₂(PPh₃)₂ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801278
26-Bromo-THQPdCl₂(PPh₃)₂ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801275
36,8-Dibromo-THQPdCl₂(PPh₃)₂ (6)Na₂CO₃ (4)Toluene/EtOH/H₂O802480 (di-substituted)

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines (Representative Data)

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-BromotolueneMorpholinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.2)Toluene8095
24-BromotolueneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene10088
34-Bromotoluenen-HexylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10092

Table 3: N-Alkylation of Tetrahydroquinoline Derivatives [2]

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)
1THQ derivative3,4-Dimethoxyphenethyl bromideK₂CO₃DMF8075-82
2THQ derivative3,4-Dimethoxyphenethyl bromideNaHTHFRTLower Yield

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine 5-Bromo-THQ, boronic acid, base (e.g., K₂CO₃), and Pd catalyst (e.g., PdCl₂(dppf)) in a Schlenk flask. prep2 Add solvent (e.g., Dioxane/H₂O). prep1->prep2 prep3 Degas the mixture (e.g., Ar bubbling or freeze-pump-thaw). prep2->prep3 react1 Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and quench with water. react2->workup1 workup2 Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Wash organic layer with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Acylation[2]

This protocol describes the acylation of the tetrahydroquinoline nitrogen.

Materials:

  • This compound (1.0 equiv)

  • Acid chloride (1.1-1.5 equiv) or Acid anhydride (excess)

  • Base (e.g., Triethylamine or Pyridine, 1.5-2.0 equiv, for acid chloride)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure (using Acid Chloride):

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography if necessary.

References

Technical Support Center: Regioselective Bromination of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of tetrahydroquinolines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the regioselective bromination of the tetrahydroquinoline scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the electrophilic bromination of tetrahydroquinolines.

Q1: Why am I observing poor regioselectivity, with bromination occurring at both the C6 and C8 positions?

A: The nitrogen atom in the tetrahydroquinoline ring is a strong activating group, directing electrophilic aromatic substitution to the ortho (C8) and para (C6) positions. Achieving high regioselectivity for one position over the other can be challenging.

  • Troubleshooting Steps:

    • N-Substitution: An N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline can be selectively brominated to yield the 6-monobromo derivative. The bulk and electronic nature of the N-substituent (e.g., acyl, Boc) can modulate the electron density of the aromatic ring and sterically hinder the C8 position, favoring substitution at C6.

    • Solvent Choice: The choice of solvent significantly impacts selectivity. For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid leads to the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring.

    • Catalyst System: Employing specific directing groups on the nitrogen atom in conjunction with a suitable catalyst, such as Ruthenium, can mediate C8-functionalization.

Q2: My reaction is resulting in the aromatization of the tetrahydroquinoline to a quinoline. How can I prevent this side reaction?

A: This is a common issue, especially when using stronger brominating agents like N-Bromosuccinimide (NBS) or molecular bromine in certain solvents. The reaction can proceed via a simultaneous dehydrogenation and bromination process.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Milder brominating agents may reduce the extent of oxidation.

    • Reaction Conditions: Running the reaction at lower temperatures can sometimes suppress the dehydrogenation pathway.

    • Solvent System: The interaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid has been shown to yield the 6,8-dibromo derivative while preserving the 1,2,3,4-tetrahydroquinoline ring, whereas using chloroform can lead to oxidation.

Q3: How can I control the reaction to achieve selective monobromination instead of di- or tri-bromination?

A: Over-bromination is common due to the highly activated nature of the tetrahydroquinoline aromatic ring.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of ~1.0 equivalent of the brominating agent is a logical starting point for monobromination.

    • N-Acyl Protection: Introducing an electron-withdrawing acyl group on the nitrogen atom deactivates the ring, making it less susceptible to multiple substitutions and improving control. N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline is selectively brominated to form the 6-monobromo derivative.

    • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and prevent multiple additions.

Q4: What is the effect of existing substituents on the aromatic ring on the regioselectivity of subsequent bromination?

A: Existing substituents play a critical role in directing the position of bromination through their electronic and steric effects.

  • General Principles:

    • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy (OCH3) at the C6 or C8 position will further activate the ring.

    • Electron-Withdrawing Groups (EWGs): Weakly deactivating groups like halogens (Br, Cl, F) at the C6 position can still allow for further bromination, often directing to the remaining activated positions (e.g., C8 and C3).

    • Steric Hindrance: A bulky substituent at an ortho position can hinder or even prevent the reaction at that site.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general workflow for optimizing bromination and a decision tree for troubleshooting common issues.

G start Start: Regioselective Bromination A N-Protection Strategy (Optional, e.g., Acyl, Boc) start->A Select THQ Substrate process process decision decision output output issue issue B 1. Brominating Agent (NBS, Br2) 2. Solvent (CHCl3, AcOH, etc.) 3. Temperature (-20°C to RT) A->B Choose Conditions C Reaction & Workup B->C Run Experiment D NMR, MS Analysis C->D Analyze Product E Desired Regioselectivity? D->E F Success: Pure Product E->F Yes G Troubleshoot (See Below) E->G No

Caption: General experimental workflow for optimizing the regioselective bromination of tetrahydroquinolines.

G start Problem: Poor Regioselectivity / Yield D1 What is the main issue? start->D1 decision decision solution solution P1 P1 D1->P1 Mixture of C6/C8 Isomers P2 P2 D1->P2 Oxidation to Quinoline P3 P3 D1->P3 Over-bromination (Di-/Tri-bromo) S1a 1. Add N-acyl protecting group to favor C6 position. P1->S1a S2a 1. Lower reaction temperature. P2->S2a S3a 1. Reduce equivalents of brominating agent (e.g., to 1.0 eq). P3->S3a S1b 2. Change solvent system (e.g., explore acetic acid). S1a->S1b S2b 2. Use acetic acid instead of CHCl3 to preserve THQ ring. S2a->S2b S3b 2. Add N-acyl group to deactivate the aromatic ring. S3a->S3b

Caption: Troubleshooting decision tree for common issues in tetrahydroquinoline bromination.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinoline
Brominating AgentSolventTemperatureMain Product(s)Ring SystemReference
Bromine (Br₂)Chloroform-20°C3,6,8-Tribromo-2-phenylquinolineQuinoline (Oxidized)
N-BromosuccinimideChloroform-CCl₄Room Temp3,6,8-Tribromo-2-phenylquinolineQuinoline (Oxidized)
Bromine (Br₂)Acetic AcidNot specified6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline
Table 2: Substrate Scope for NBS-Mediated Bromination and Dehydrogenation

This process often results in polybrominated quinoline products. The reaction involves adding 5.0 equivalents of NBS in batches in CHCl₃ at room temperature.

Substrate (Substituent at C6)Product (Bromination Positions)YieldReference
-H3,6,8-tribromoHigh
-Br, -Cl, -F (weak EWG)3,8-dibromoGood
-tBu, -nBu, -CH₃ (Alkyl)3,8-dibromoModerate
-OCH₃ (strong EDG)3,8-dibromoModerate
-CO₂Et (Ester)Not specifiedModerate

Detailed Experimental Protocols

The following are representative protocols derived from the literature. Researchers should adapt these methods to their specific substrates and safety protocols.

Protocol 1: Synthesis of 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline

This protocol preserves the tetrahydroquinoline ring system.

  • Preparation: Dissolve 2-phenyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: To the stirred solution, add molecular bromine (Br₂) (2 equivalents) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water. Neutralize the solution carefully with a suitable base (e.g., aqueous NaHCO₃ solution) until pH ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol to yield the 6,8-dibromo derivative.

Protocol 2: General Procedure for NBS-Mediated Bromination and Dehydrogenation to Bromoquinolines

This protocol results in the formation of polybrominated quinolines via a one-pot oxidation and bromination.

  • Preparation: To a solution of the substituted 1,2,3,4-tetrahydroquinoline (0.2 mmol, 1 equivalent) in chloroform (2.0 mL), add N-Bromosuccinimide (NBS) (5.0 equivalents in total).

  • NBS Addition: The NBS should be added in batches (e.g., one equivalent at a time over a set period) as adding it all at once may reduce the yield.

  • Reaction: Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenging cross-coupling reactions involving 5-Bromo-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a "challenging" substrate for cross-coupling reactions?

A1: this compound presents a unique set of challenges due to its chemical nature. The tetrahydroquinoline ring is electron-rich, which can influence the oxidative addition step in the catalytic cycle. More significantly, the secondary amine within the ring system can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield. Overcoming this challenge often requires the use of specialized ligands that can shield the metal center and promote the desired catalytic activity over catalyst poisoning.

Q2: What are the most suitable types of cross-coupling reactions for functionalizing this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be effectively applied to functionalize this compound, depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters. It is one of the most versatile and commonly used methods.

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds by coupling with primary or secondary amines, anilines, or other nitrogen-containing nucleophiles.[1][2]

  • Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes, leading to the synthesis of substituted alkynes.[3][4]

  • Heck Coupling: Facilitates the formation of C-C bonds by coupling with alkenes to introduce vinyl groups.[5][6]

Q3: What type of palladium catalyst and ligand system is generally recommended for this substrate?

A3: For challenging, electron-rich N-heterocyclic substrates like this compound, the most effective catalyst systems typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[7] These ligands are crucial for several reasons:

  • They stabilize the active Pd(0) species.

  • Their steric bulk promotes the reductive elimination step, which is often the product-forming step.

  • They can help to prevent the nitrogen atom of the tetrahydroquinoline from deactivating the palladium catalyst.[7]

Commonly recommended ligands include biaryl phosphines such as XPhos, SPhos, and RuPhos .[7][8] Using pre-formed palladium complexes, known as precatalysts (e.g., XPhos Pd G3), can also be advantageous as they are often more stable and ensure the efficient generation of the active catalytic species.[7]

Q4: How do I choose the right base and solvent for my reaction?

A4: The choice of base and solvent is critical and often interdependent.

  • Base: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination. Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ for Suzuki couplings, and strong, non-nucleophilic bases like NaOtBu or LiHMDS for Buchwald-Hartwig aminations.[9][10] The strength and solubility of the base should be considered.

  • Solvent: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices.[11] For Suzuki reactions, the addition of a small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[12] However, for substrates prone to protodeboronation, anhydrous conditions may be required.[8] The solubility of all reactants at the reaction temperature is a key consideration.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Deactivation/Poisoning: The nitrogen atom of the tetrahydroquinoline is likely coordinating to the palladium center, inhibiting its catalytic activity.[7]1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[7] 2. Use a well-defined palladium precatalyst.[7] 3. Increase the catalyst and/or ligand loading.
Inactive Catalyst: The Pd(0) active species has not formed or has decomposed due to oxygen.[8]1. Ensure proper degassing of solvents and reagents. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8] 3. If using a Pd(II) source, ensure conditions are suitable for in-situ reduction.
Reaction Stalls Poor Solubility: Starting materials, base, or intermediates may not be fully dissolved at the reaction temperature.[7]1. Screen alternative solvents or solvent mixtures (e.g., dioxane, toluene, DMF).[7] 2. Increase the reaction temperature, if the reactants and products are stable.
Significant Side Product Formation Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom from a water source.[8]1. Use a milder base (e.g., KF, K₂CO₃).[8] 2. Switch to anhydrous reaction conditions.[8] 3. Use a more stable boronate ester (e.g., pinacol or MIDA esters) instead of the boronic acid.[12]
Homocoupling of Boronic Acid (Suzuki): Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[8]1. Ensure the reaction mixture is thoroughly deoxygenated.[8] 2. Optimize the reaction conditions to favor cross-coupling over homocoupling.
Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne, promoted by the copper(I) co-catalyst in the presence of oxygen.1. Perform the reaction under strictly anaerobic conditions. 2. Consider using a "copper-free" Sonogashira protocol.[3]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) catalyst has aggregated and precipitated out of solution.1. Ensure the reaction is run under a strict inert atmosphere. 2. Check for impurities in starting materials or solvents. 3. Consider a more stable ligand or precatalyst system.

Data Presentation: Catalyst Systems for Analogous N-Heterocycles

Since specific data for this compound is limited in the literature, the following tables provide starting points for reaction optimization based on successful couplings with structurally related nitrogen-containing heterocycles.

Table 1: Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

EntryBromo-HeterocycleCoupling PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
15-BromoindolePhenylboronic acidPd(OAc)₂ / SPhos (0.005)K₂CO₃ (3.0)Water:MeCN (4:1)3795
25-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Dioxane/H₂O85-9590
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1 / Xantphos (1.2)N/ATHF/H₂O11082

(Data is representative of typical results found in the literature for analogous systems and should be used as a guideline for optimization).[10][13]

Table 2: Buchwald-Hartwig Amination of Bromo-N-Heterocycles

EntryBromo-HeterocycleAmineCatalyst / Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
15-BromoindoleMorpholinePd₂(dba)₃ / BINAP (2/3)NaOtBu (1.4)Toluene10095
25-Bromoindolen-HexylaminePd₂(dba)₃ / XPhos (2/4)LiHMDS (2.4)Toluene10085

(Data is representative of typical results found in the literature for analogous systems and should be used as a guideline for optimization).[9]

Experimental Protocols

The following are general, representative protocols that should serve as a starting point. Optimization for this compound is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vial with a septum cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-1.5 equiv. relative to Pd). Alternatively, add a palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inerting: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and anhydrous, degassed solvent (e.g., Toluene).

  • Nucleophile Addition: Add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[9]

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification p1 1. Add Reactants & Base to Oven-Dried Vial p2 2. Seal and Inert (Evacuate/Backfill Ar/N₂) r1 3. Add Catalyst/Ligand under Inert Gas p2->r1 r2 4. Add Degassed Solvent r1->r2 r3 5. Heat and Stir (e.g., 80-110 °C) r2->r3 a1 6. Monitor Reaction (TLC, LC-MS) r3->a1 a2 7. Workup (Quench, Extract, Dry) a1->a2 a3 8. Purify (Column Chromatography) a2->a3

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex L₂Pdᴵᴵ(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pdᴵᴵ(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-X (5-Bromo-THQ) arx->oa_complex ar_boronic Ar'-B(OR)₂ ar_boronic->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and scale-up activities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the this compound synthesis, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient brominating agent.Increase the molar equivalent of the brominating agent (e.g., NBS or Br₂) incrementally. Monitor the reaction progress by HPLC or TLC.
Side reactions, such as the formation of di-bromo isomers (e.g., 5,7-dibromo-1,2,3,4-tetrahydroquinoline).Optimize the reaction temperature; lower temperatures often favor mono-bromination. Control the addition rate of the brominating agent to avoid localized high concentrations.
Degradation of the product during workup.Ensure the workup procedure is performed at a controlled temperature and minimize the exposure of the product to acidic or basic conditions for extended periods.
Poor Regioselectivity (Formation of other bromo-isomers) Reaction conditions favoring the formation of other isomers (e.g., 7-bromo).The choice of solvent and brominating agent can influence regioselectivity. A non-polar solvent may favor bromination at the 5-position. Consider using a milder brominating agent like NBS over elemental bromine.
High reaction temperature.Maintain a low and consistent temperature throughout the reaction.
Formation of Impurities Over-bromination leading to di- or tri-brominated products.Use a slight excess of the brominating agent and monitor the reaction closely to stop it once the starting material is consumed.
Oxidation of the tetrahydroquinoline ring.If using elemental bromine, ensure the reaction is protected from light. Consider using NBS, which is less prone to causing oxidation.
Unreacted starting material.Ensure complete dissolution of the starting material and efficient mixing. Increase reaction time or temperature slightly if the reaction stalls.
Difficult Purification Presence of close-eluting isomers.Employ a high-resolution chromatography method for purification. Consider converting the product to its hydrochloride salt, which may have different crystallization properties, facilitating purification.
Oily product that is difficult to handle.Attempt to crystallize the product from a suitable solvent system. If it remains an oil, use column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable brominating agent for the selective synthesis of this compound on a large scale?

A1: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can be used. NBS is often preferred for large-scale synthesis due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.[1] It can also offer better selectivity and milder reaction conditions, potentially reducing the formation of over-brominated byproducts.[2][3]

Q2: How can I control the exotherm during the bromination reaction at a larger scale?

A2: Controlling the exotherm is critical for safety and to minimize side reactions. Key strategies include:

  • Slow, controlled addition: Add the brominating agent in portions or via a dosing pump over an extended period.[4]

  • Efficient cooling: Use a reactor with a jacketed cooling system and ensure good heat transfer.[5]

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.[5]

  • Monitoring: Continuously monitor the internal temperature of the reactor.[4]

Q3: What are the common impurities I should expect and how can I monitor their formation?

A3: Common impurities include unreacted 1,2,3,4-tetrahydroquinoline, over-brominated products (e.g., 5,7-dibromo-1,2,3,4-tetrahydroquinoline), and other positional isomers. The formation of these impurities can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector.[6]

Q4: What is the recommended work-up procedure for a large-scale reaction?

A4: After the reaction is complete, the mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) to destroy any excess brominating agent.[5] The product is then extracted into an organic solvent. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic byproducts, followed by a water wash. The solvent is then removed under reduced pressure.

Q5: What are the recommended purification methods for obtaining high-purity this compound on a large scale?

A5: For large-scale purification, vacuum distillation or recrystallization are often preferred over column chromatography.[7] If the product is a solid, recrystallization from a suitable solvent system can be effective. If it is a high-boiling liquid, vacuum distillation may be the best option. In some cases, forming a salt of the product (e.g., the hydrochloride salt) can facilitate purification by crystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound
Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Key Observations
NBS (1.1 eq)Dichloromethane0 - 548595Milder reaction, easier to control the exotherm.
Br₂ (1.1 eq)Acetic Acid0 - 538092More vigorous reaction, requires careful control of addition rate.
NBS (1.1 eq)Acetonitrile0 - 558294Good selectivity, but slightly longer reaction time.
Table 2: Effect of Temperature on Yield and Purity (using NBS)
Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)Di-bromo Impurity (%)
-10 to -568097<1
0 to 5485952
20 to 25275888

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS (Pilot Scale)

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 kg, 7.51 mol)

  • N-Bromosuccinimide (NBS) (1.47 kg, 8.26 mol, 1.1 eq)

  • Dichloromethane (DCM) (10 L)

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining 0-5 °C.

  • Large separatory funnel.

  • Rotary evaporator.

Procedure:

  • Charge the reactor with 1,2,3,4-tetrahydroquinoline (1.0 kg) and dichloromethane (10 L).

  • Start stirring and cool the reactor contents to 0-5 °C.

  • Slowly add N-Bromosuccinimide (1.47 kg) in portions over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium thiosulfate solution until the color of bromine is no longer visible.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Vacuum distillation apparatus with a short path distillation head.

  • Heating mantle.

  • Vacuum pump and gauge.

Procedure:

  • Set up the vacuum distillation apparatus.

  • Charge the distillation flask with the crude this compound.

  • Slowly apply vacuum and begin heating the flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Monitor the purity of the collected fractions by HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Charge Reactor with 1,2,3,4-Tetrahydroquinoline and DCM cool Cool to 0-5 °C start->cool add_nbs Slowly Add NBS cool->add_nbs react Stir at 0-5 °C add_nbs->react monitor Monitor by HPLC react->monitor quench Quench with Sodium Thiosulfate monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry distill Vacuum Distillation dry->distill analyze Analyze Purity by HPLC distill->analyze product Pure 5-Bromo-1,2,3,4- tetrahydroquinoline analyze->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision action action start Low Yield or Purity Issue check_reaction Reaction Complete? start->check_reaction check_impurities Major Impurities? check_reaction->check_impurities Yes increase_time_temp Increase Reaction Time/Temp check_reaction->increase_time_temp No over_bromination Over-bromination (Di-bromo) check_impurities->over_bromination Yes unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm No optimize_nbs Optimize NBS Equivalents over_bromination->optimize_nbs No lower_temp Lower Reaction Temperature over_bromination->lower_temp Yes improve_mixing Improve Mixing unreacted_sm->improve_mixing Yes end Successful Synthesis unreacted_sm->end No increase_time_temp->check_reaction optimize_nbs->check_reaction lower_temp->check_reaction improve_mixing->check_reaction

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Preventing homocoupling in Suzuki reactions of 5-Bromo-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki-Miyaura cross-coupling of 5-Bromo-1,2,3,4-tetrahydroquinoline, with a specific focus on preventing the formation of homocoupling byproducts.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl impurity, which reduces the yield of the desired cross-coupled product and complicates purification.[1][2] This guide addresses the primary causes and provides specific troubleshooting steps.

Issue Potential Cause Recommended Solution & Protocol
High Levels of Homocoupling Product Presence of Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II), which is known to promote the homocoupling of boronic acids.[2][3]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Perform the entire reaction under a strictly inert atmosphere (Nitrogen or Argon).Degassing Protocol: 1. Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes before use.2. Assemble the reaction glassware and purge it with the inert gas.3. For highly sensitive reactions, a "freeze-pump-thaw" method can be employed for solvents.[1]
Use of Pd(II) Precatalysts: Pd(II) salts, such as Pd(OAc)₂, can react directly with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][3]Use a Pd(0) Precatalyst: Employ a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃ to bypass the in-situ reduction step.[1][2]Addition of a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent such as potassium formate (1-2 equivalents) to facilitate the reduction to Pd(0) without interfering with the catalytic cycle.[1][4][5]
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An unsuitable ligand may not sufficiently promote the desired reductive elimination step.[6][7]Screen Ligands: Test bulky, electron-rich phosphine ligands like SPhos or XPhos.[2] These ligands can accelerate reductive elimination, minimizing the lifetime of intermediates that may lead to homocoupling.[2][8] N-Heterocyclic Carbenes (NHCs) can also be effective due to their strong binding to palladium.[8]
Suboptimal Base or Solvent System: The choice of base and solvent significantly influences the reaction kinetics and selectivity.[1][9]Optimize Base and Solvent: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[1] The optimal combination will promote the desired transmetalation without causing decomposition of starting materials or the catalyst.
Boronic Acid Instability: Boronic acids can be prone to decomposition and homocoupling.Use Stable Boronic Acid Derivatives: Consider using more stable derivatives like pinacol esters (Bpin) or MIDA boronates. These can provide a slower, controlled release of the boronic acid, which can suppress side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl. This byproduct consumes the boronic acid, lowers the yield of the intended cross-coupled product, and can complicate the purification process.[1][2]

Q2: How exactly does oxygen promote the formation of the homocoupling byproduct?

A2: Oxygen acts as an oxidant, converting the active Pd(0) catalyst into Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[1][2] Therefore, maintaining an oxygen-free environment is critical for suppressing this side reaction.

Q3: I am using a Pd(II) precatalyst like Pd(OAc)₂ and observing significant homocoupling. What can I do?

A3: When using a Pd(II) precatalyst, its reduction to the active Pd(0) species is a crucial step. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[1] To mitigate this, you can:

  • Ensure rigorous degassing to prevent oxidation of the newly formed Pd(0).[1]

  • Add a mild reducing agent, such as potassium formate, to facilitate the complete and rapid reduction of Pd(II) to Pd(0).[1][4][5]

  • Switch to a Pd(0) precatalyst like Pd(PPh₃)₄.[2]

Q4: Can the choice of base influence the amount of homocoupling?

A4: Yes, the base is essential for activating the boronic acid for the transmetalation step.[2] However, the choice and strength of the base can also affect side reactions. While a base is necessary, an excessively strong base or suboptimal choice might influence the stability of the catalyst or starting materials. It is often necessary to screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal conditions for your specific substrates.[1][8]

Q5: Besides homocoupling, what other side reactions should I be aware of?

A5: Other common side reactions in Suzuki coupling include:

  • Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, often promoted by aqueous conditions.[1]

  • Dehalogenation: The replacement of the bromine on your this compound with a hydrogen atom.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline adapted from procedures for similar substrates and should be optimized for specific applications.[10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inerting the System: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃. Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.

Quantitative Data Summary

The following table summarizes general trends observed for the effect of various parameters on the outcome of Suzuki reactions. Optimal conditions for this compound may vary.

Parameter Condition Effect on Homocoupling General Yield of Desired Product
Atmosphere AirHighLow
Inert (N₂ or Ar)LowHigh
Catalyst Pd(OAc)₂Can be highVariable
Pd(OAc)₂ + KCOOHReducedImproved
Pd(PPh₃)₄LowGenerally High
Ligand PPh₃ModerateGood
Buchwald Ligands (e.g., SPhos)LowOften Excellent
Base Weak Organic Bases (e.g., Et₃N)VariableGenerally Lower
Inorganic Bases (K₂CO₃, Cs₂CO₃)Generally LowerGenerally Higher

Visual Guides

Suzuki_Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Action: Improve degassing protocol (sparge solvents, use freeze-pump-thaw). q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2_1 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). q2->s2_1 Yes s2_2 Action: Add a mild reducing agent (e.g., KCOOH). q2->s2_2 Yes, and want to keep it q3 Is the ligand appropriate? q2->q3 No s2_1->q3 s2_2->q3 s3 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->s3 No end_node Reduced Homocoupling q3->end_node Yes s3->end_node

Caption: A workflow for troubleshooting and minimizing homocoupling.

Homocoupling_Mechanism pd0 Pd(0)L2 (Active Catalyst) pd2 Pd(II)L2 (Inactive for cross-coupling) pd0->pd2 Oxidation o2 O2 (Oxygen) o2->pd2 intermediate [L2Pd(II)-R]+ Intermediate pd2->intermediate Transmetalation boronic_acid1 R-B(OH)2 boronic_acid1->intermediate homocoupling_product R-R (Homocoupling) intermediate->homocoupling_product Second Transmetalation & Reductive Elimination boronic_acid2 R-B(OH)2 boronic_acid2->intermediate homocoupling_product->pd0 Reduction

Caption: Simplified mechanism of Pd(II)-mediated homocoupling.

References

Navigating the Exothermic Landscape: A Technical Support Guide for Temperature Control in Tetrahydroquinoline Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing temperature control during the bromination of 1,2,3,4-tetrahydroquinoline. This critical reaction is notoriously exothermic, and precise temperature management is paramount for achieving desired product selectivity, ensuring safety, and preventing runaway reactions. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the bromination of tetrahydroquinoline?

The bromination of tetrahydroquinoline is a highly exothermic electrophilic aromatic substitution reaction. The amino group within the tetrahydroquinoline ring is a strong activating group, making the aromatic ring highly susceptible to bromination.[1] This high reactivity can lead to a rapid release of heat. Failure to control the temperature can result in several undesirable outcomes:

  • Poor Regioselectivity: Higher temperatures often lead to the formation of a mixture of mono-, di-, and even tri-brominated products, making purification difficult and reducing the yield of the desired product. Lower temperatures generally favor higher regioselectivity.

  • Runaway Reactions: Inadequate cooling can lead to a thermal runaway, where the reaction rate increases uncontrollably. This can cause a rapid increase in temperature and pressure, potentially leading to solvent boiling, vessel over-pressurization, and release of hazardous materials.[2]

  • By-product Formation: Elevated temperatures can promote side reactions, such as oxidation of the tetrahydroquinoline ring.[3]

Q2: What are the expected products of tetrahydroquinoline bromination and how does temperature influence their formation?

The primary products are brominated isomers of tetrahydroquinoline. The position and number of bromine substitutions are highly dependent on the reaction conditions, particularly temperature and the choice of brominating agent.

  • Mono-bromination: To achieve selective mono-bromination, particularly at the 6-position, it is crucial to maintain low temperatures.

  • Di- and Tri-bromination: As the temperature increases, the likelihood of multiple brominations at the activated positions (typically the 6- and 8-positions) increases. Reactions carried out at room temperature or higher are more prone to yielding di- and tri-brominated products.[3]

Q3: What are the key differences between using molecular bromine (Br₂) and N-bromosuccinimide (NBS) as the brominating agent in terms of temperature management?

Both are common brominating agents, but they differ in their reactivity and handling, which impacts temperature control.

  • Molecular Bromine (Br₂): Br₂ is a highly reactive and volatile liquid. Its reactions are often highly exothermic and require careful, slow addition at low temperatures (e.g., -20°C to 0°C) to maintain control.[3]

  • N-Bromosuccinimide (NBS): NBS is a solid and a milder brominating agent than Br₂.[4] While still exothermic, reactions with NBS are generally easier to control. They can often be run at or slightly below room temperature. However, the reaction mechanism with NBS can sometimes involve radical pathways, which can be influenced by temperature and initiators.[4][5]

Q4: How can I prevent a runaway reaction?

Preventing a thermal runaway is a critical safety consideration. Key strategies include:

  • Slow Addition of Brominating Agent: The brominating agent should be added slowly and portion-wise or via a dropping funnel to control the rate of heat generation.[2]

  • Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to dissipate the heat generated by the reaction. Ensure the reaction flask is adequately submerged and that the stirring is efficient to promote heat transfer.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb and dissipate the heat more effectively.

  • Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Reaction is too fast/uncontrollable exotherm 1. Rate of addition of brominating agent is too high.2. Cooling bath is insufficient.3. Concentration of reactants is too high.1. Immediately stop the addition of the brominating agent.2. If safe to do so, add more pre-chilled solvent to dilute the reaction mixture.3. Ensure the cooling bath is at the target temperature and has sufficient capacity.4. For future experiments, reduce the rate of addition and/or use a more dilute solution.
Low yield of desired product 1. Incorrect reaction temperature leading to poor selectivity.2. Over-bromination.3. Incomplete reaction.1. Optimize the reaction temperature. For mono-bromination, try lowering the temperature.2. Use a milder brominating agent (e.g., NBS instead of Br₂).3. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents for mono-bromination).4. Monitor the reaction progress using TLC to determine the optimal reaction time.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature is too high.2. Highly activating nature of the amino group.1. Perform the reaction at a lower temperature (e.g., 0 °C, -10 °C, or even -20 °C).[3]2. Consider protecting the amino group as an acetamide to reduce its activating effect, which can lead to more selective bromination. The protecting group can be removed after the bromination step.[1]
Product degradation 1. Reaction temperature is too high, causing decomposition.2. Product is unstable to the workup conditions.1. Run the reaction at the lowest effective temperature.2. Use a mild workup procedure. For example, quench the reaction with a cold solution of sodium thiosulfate to remove excess bromine, followed by a gentle extraction.

Quantitative Data on Temperature Effects

While specific yield data for the bromination of unsubstituted 1,2,3,4-tetrahydroquinoline at various temperatures is not extensively consolidated in the literature, the general trend observed in related aromatic amine brominations is a decrease in the selectivity for mono-bromination and an increase in poly-brominated products with rising temperature.

Temperature Range Brominating Agent Typical Solvent(s) Expected Outcome & Notes
-20 °C to 0 °C Br₂Chloroform, Acetic AcidHigher selectivity for mono-brominated products. Slower reaction rate. Requires careful control of Br₂ addition.[3]
Room Temperature NBSChloroform, DichloromethaneGenerally provides a mixture of mono- and di-brominated products. Reaction is typically easier to control than with Br₂.[4][5]
Reflux NBS (with initiator)Benzene, CCl₄Primarily leads to poly-brominated and/or dehydrogenated quinoline products. Often involves a radical mechanism.[5]

Experimental Protocols

Protocol 1: Regioselective Mono-bromination of 1,2,3,4-Tetrahydroquinoline with Bromine

Objective: To selectively synthesize 6-bromo-1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0 °C in an ice-water bath.

  • Prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred tetrahydroquinoline solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 1,2,3,4-Tetrahydroquinoline with NBS

Objective: To synthesize brominated tetrahydroquinoline derivatives.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Chloroform or Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add NBS (1.1 to 2.2 equivalents, depending on the desired degree of bromination) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathway and Logic

To better understand the process, the following diagrams illustrate the electrophilic bromination mechanism and a troubleshooting workflow.

Electrophilic_Bromination_Tetrahydroquinoline Electrophilic Bromination of Tetrahydroquinoline cluster_activation Bromine Activation cluster_attack Electrophilic Attack cluster_deprotonation Re-aromatization Br2 Br₂ Activated_Br δ+Br-Brδ-•••FeBr₃ Br2->Activated_Br Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated_Br Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Activated_Br->Sigma_Complex THQ Tetrahydroquinoline THQ->Sigma_Complex Nucleophilic attack on δ+Br Bromo_THQ Brominated Tetrahydroquinoline Sigma_Complex->Bromo_THQ Deprotonation FeBr4- [FeBr₄]⁻ FeBr4-->Sigma_Complex HBr HBr

Caption: Mechanism of Electrophilic Bromination of Tetrahydroquinoline.

Troubleshooting_Workflow Troubleshooting Temperature Control in Bromination Start Experiment Start Monitor_Temp Monitor Reaction Temperature Start->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue Continue Reaction Temp_Stable->Continue Yes Exotherm Uncontrolled Exotherm Detected Temp_Stable->Exotherm No Continue->Monitor_Temp End Reaction Complete Continue->End Action Stop Reagent Addition Increase Cooling Exotherm->Action Dilute Consider Dilution Action->Dilute Reassess Reassess Protocol (Concentration, Addition Rate) Dilute->Reassess Reassess->Start

Caption: Logical workflow for troubleshooting temperature excursions.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroquinoline and its unsubstituted parent compound, 1,2,3,4-tetrahydroquinoline. Understanding the influence of the bromine substituent on the chemical shifts and coupling patterns of the tetrahydroquinoline scaffold is crucial for the unambiguous identification and characterization of this and related compounds in various stages of research and development.

Introduction

1,2,3,4-tetrahydroquinoline and its derivatives are important structural motifs found in a wide range of biologically active molecules and pharmaceuticals. The introduction of a substituent, such as a bromine atom, can significantly alter the electronic environment of the molecule, leading to predictable changes in its NMR spectrum. This guide presents a side-by-side comparison of the experimental ¹H and ¹³C NMR data for this compound and 1,2,3,4-tetrahydroquinoline, highlighting the key differences and providing a foundational dataset for researchers working with these compounds.

Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for 1,2,3,4-tetrahydroquinoline and this compound. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data Comparison

Proton 1,2,3,4-tetrahydroquinoline This compound *
H-2~3.30 (t)Data not available
H-3~1.93 (m)Data not available
H-4~2.75 (t)Data not available
H-5~6.95 (d)Data not available
H-6~6.62 (t)Data not available
H-7~6.90 (t)Data not available
H-8~6.45 (d)Data not available
NH~3.65 (br s)Data not available

Table 2: ¹³C NMR Data Comparison

Carbon 1,2,3,4-tetrahydroquinoline This compound *
C-2~42.5Data not available
C-3~22.8Data not available
C-4~27.2Data not available
C-4a~121.5Data not available
C-5~129.4Data not available
C-6~117.1Data not available
C-7~126.8Data not available
C-8~114.2Data not available
C-8a~144.8Data not available

Spectroscopic Interpretation and Key Differences

The introduction of the bromine atom at the C-5 position is expected to induce significant changes in the NMR spectra due to its electron-withdrawing inductive effect and its through-space magnetic anisotropy.

  • ¹H NMR: The most pronounced effect of the bromine substituent would be observed on the aromatic protons. Specifically, the signal for H-6 would likely experience a downfield shift due to the deshielding effect of the adjacent bromine atom. The signals for H-7 and H-8 would also be affected, though to a lesser extent. The protons on the saturated heterocyclic ring (H-2, H-3, and H-4) are expected to show minor changes in their chemical shifts.

  • ¹³C NMR: In the ¹³C NMR spectrum, the most significant impact will be on the carbon atom directly attached to the bromine, C-5. This signal is expected to be shifted to a lower field (higher ppm value) due to the direct attachment of the electronegative bromine atom. The chemical shifts of the other aromatic carbons (C-4a, C-6, C-7, C-8, and C-8a) will also be altered due to the electronic perturbation caused by the substituent. The aliphatic carbons (C-2, C-3, and C-4) are anticipated to be least affected.

Experimental Protocol for NMR Characterization

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for tetrahydroquinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • Typical spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Logical Workflow for Comparative NMR Analysis

The following diagram illustrates the logical workflow for the comparative NMR analysis of a substituted compound against its parent compound.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Interpretation A Prepare Samples (Substituted & Parent) B Acquire 1H & 13C NMR Spectra A->B C Process Spectra (FT, Phasing, Calibration) B->C D Assign Signals (Chemical Shift, Multiplicity, J-coupling) C->D E Tabulate Data D->E F Compare Chemical Shifts (δ) E->F G Analyze Substituent Effects (Inductive, Anisotropic) F->G H Draw Structural Conclusions G->H

Caption: Workflow for comparative NMR analysis.

A Comparative Guide to Purity Analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, adept at separating non-volatile and thermally unstable compounds.[1] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material, separating components based on their interactions with the stationary phase.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[2] For some aromatic amines, derivatization may be necessary to increase volatility and improve chromatographic performance.[3][4]

Comparison of HPLC and GC-MS for Purity Analysis

The choice between HPLC and GC-MS for the purity analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline depends on several factors, including the volatility of potential impurities, the required sensitivity, and the desired level of structural information.

FeatureHPLCGC-MS
Principle Separation of non-volatile or thermally labile compounds in a liquid mobile phase based on differential partitioning between the mobile and stationary phases.[1]Separation of volatile or semi-volatile compounds in a gaseous mobile phase based on their boiling points and interactions with the stationary phase, followed by mass-based detection.[2]
Sample Volatility Well-suited for non-volatile and thermally unstable compounds.[2]Requires the analyte to be volatile and thermally stable. Derivatization may be needed for polar compounds.[5]
Sensitivity & Selectivity Sensitivity is detector-dependent (e.g., UV, DAD, MS), typically in the ppm to ppb range. Good selectivity with appropriate column and detector choice.[2]Generally offers high sensitivity (ppb range or lower) and excellent selectivity, especially with mass spectrometry detection providing structural information.[2][3]
Instrumentation Consists of a solvent delivery system, injector, column, detector, and data acquisition system.Comprises a gas supply, injector, oven, column, and mass spectrometer detector.
Potential Impurities Can effectively separate a wide range of impurities, including starting materials, by-products, and degradation products that may be non-volatile.Excels at detecting volatile impurities such as residual solvents. May not be suitable for detecting non-volatile or thermally labile impurities.[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for HPLC and GC-MS analysis of a substituted tetrahydroquinoline.

HPLC Protocol

A reversed-phase HPLC method is generally suitable for the analysis of aromatic amines like this compound.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

GC-MS Protocol

For GC-MS analysis, the volatility of this compound should be sufficient for direct analysis, though derivatization could be explored to improve peak shape and sensitivity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Presentation

The following table presents hypothetical data for the purity analysis of a this compound sample by both HPLC and GC-MS.

ParameterHPLC ResultGC-MS Result
Retention Time of Main Peak 5.8 min12.3 min
Purity (Area %) 98.5%99.2%
Detected Impurities Impurity A (0.8%), Impurity B (0.5%), Impurity C (0.2%)Impurity D (0.6%), Impurity E (0.2%)

Note: The difference in detected impurities can be attributed to the different selectivities of the two techniques. HPLC may detect non-volatile impurities, while GC-MS would identify volatile ones.

Visualization of Workflows and Comparison

To better illustrate the processes and their comparison, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration & Library Search Detection->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report HPLC_vs_GCMS cluster_hplc HPLC cluster_gcms GC-MS Title Comparison: HPLC vs. GC-MS for this compound HPLC_Adv Advantages: - Broad applicability for non-volatile impurities - No thermal degradation of sample - Simpler sample preparation GCMS_Adv Advantages: - High resolution and sensitivity - Structural information from MS - Excellent for volatile impurities HPLC_Disadv Disadvantages: - Lower resolution than capillary GC - May not detect volatile impurities - Higher solvent consumption GCMS_Disadv Disadvantages: - Limited to thermally stable and volatile compounds - Potential for thermal degradation - May require derivatization

References

A Comparative Analysis of the Reactivity of 5-Bromo, 6-Bromo, and 8-Bromo-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of three key isomers of bromo-tetrahydroquinoline: 5-bromo-1,2,3,4-tetrahydroquinoline, 6-bromo-1,2,3,4-tetrahydroquinoline, and 8-bromo-1,2,3,4-tetrahydroquinoline. Understanding the relative reactivity of these isomers is crucial for their effective utilization as building blocks in the synthesis of novel therapeutic agents and other complex organic molecules. This document summarizes available experimental data on their performance in common synthetic transformations, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution, and provides detailed experimental protocols for key reactions.

Executive Summary

The reactivity of the bromo-tetrahydroquinoline isomers is fundamentally governed by the position of the bromine atom on the benzene ring, which influences both electronic and steric factors. The secondary amine within the tetrahydroquinoline ring is an activating, ortho-, para-directing group, significantly impacting the electron density of the aromatic ring.

  • 5-Bromo-tetrahydroquinoline: The bromine atom is ortho to the activating amino group. This position is sterically hindered, which can influence the approach of bulky reagents.

  • 6-Bromo-tetrahydroquinoline: The bromine atom is para to the activating amino group. This position is electronically activated and generally the most reactive in palladium-catalyzed cross-coupling reactions due to favorable electronic effects and lower steric hindrance compared to the 8-position.

  • 8-Bromo-tetrahydroquinoline: The bromine atom is also ortho to the amino group. This position experiences significant steric hindrance from the adjacent heterocyclic ring, often rendering it the least reactive of the three isomers in reactions sensitive to steric bulk.

Data Presentation: Reactivity in Key Synthetic Transformations

The following tables summarize available experimental data for the reactivity of 5-bromo, 6-bromo, and 8-bromo-tetrahydroquinoline in Suzuki-Miyaura coupling and Buchwald-Hartwig amination. It is important to note that the data is compiled from different studies and the reaction conditions may not be identical, thus the yields provide a qualitative comparison of reactivity.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions
Bromo-IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
6-BromoSubstituted phenylboronic acidsPdCl₂(PPh₃)₂--68-82[1]
6,8-DibromoSubstituted phenylboronic acidsPdCl₂(PPh₃)₂--68-82[1]

No direct comparative experimental data was found for the Suzuki-Miyaura coupling of 5-bromo and 8-bromo-tetrahydroquinoline under similar conditions in the reviewed literature.

Table 2: Buchwald-Hartwig Amination
Bromo-IsomerAmineCatalyst SystemBaseSolventYield (%)Reference
5-Bromo (as 5-bromo-8-benzyloxyquinoline)N-methylanilinePd(OAc)₂ / Johnphos--28[2]
5-Bromo (as 5-bromo-8-benzyloxyquinoline)N-methylanilinePd(OAc)₂ / Tri-tert-butylphosphine--89[2]
5-Bromo (as 5-bromo-8-benzyloxyquinoline)N-methylanilinePd(OAc)₂ / Di-tert-butylneopentylphosphine--93[2]
6-Bromo (as 6-bromo-2-chloroquinoline)Cyclic amines----[3]

Direct comparative yields for the Buchwald-Hartwig amination of the three isomers under identical conditions are not available in the literature. The data for the 5-bromo isomer is on a substituted quinoline, not tetrahydroquinoline.

Reactivity in Electrophilic Aromatic Substitution

The tetrahydroquinoline ring system is activated towards electrophilic aromatic substitution by the secondary amine. The substitution pattern is dictated by the directing effect of the amino group and the existing bromine substituent.

  • General Trend: Electrophilic substitution on tetrahydroquinoline itself typically occurs at the 6- and 8-positions.[4][5]

  • 5-Bromo-tetrahydroquinoline: The 5-position is already substituted. The amino group will direct incoming electrophiles to the 7-position (para) and the already substituted 5-position (ortho). The bromine atom is a deactivating, ortho-, para-director. Therefore, substitution is likely to be complex, with potential for substitution at the 7-position.

  • 6-Bromo-tetrahydroquinoline: The amino group directs to the 5- and 7-positions (ortho) and the bromine is at the para position. The bromine atom will direct to the 5- and 7-positions. Thus, electrophilic substitution is expected to occur at the 5- or 7-positions.

  • 8-Bromo-tetrahydroquinoline: The amino group directs to the 5- and 7-positions (ortho and para respectively). The bromine at the 8-position will direct to the 5- and 7-positions. Therefore, substitution is anticipated at the 5- or 7-positions.

Mandatory Visualization

Reactivity_Comparison cluster_isomers Bromo-Tetrahydroquinoline Isomers cluster_reactions Chemical Reactivity 5-Bromo 5-Bromo Pd_Coupling Palladium-Catalyzed Cross-Coupling 5-Bromo->Pd_Coupling Moderately Reactive (Steric Hindrance) EAS Electrophilic Aromatic Substitution 5-Bromo->EAS Substitution at C7 6-Bromo 6-Bromo 6-Bromo->Pd_Coupling Most Reactive (Electronically Activated, Less Hindered) 6-Bromo->EAS Substitution at C5, C7 8-Bromo 8-Bromo 8-Bromo->Pd_Coupling Least Reactive (Significant Steric Hindrance) 8-Bromo->EAS Substitution at C5, C7

Caption: Comparative reactivity of bromo-tetrahydroquinoline isomers.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline

This protocol is adapted from a procedure for the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines.[1]

Materials:

  • 6-Bromo-1,2,3,4-tetrahydroquinoline

  • Substituted phenylboronic acid (1.1 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (catalyst)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Aqueous base solution (e.g., 2M Na₂CO₃)

Procedure:

  • To an oven-dried reaction vessel, add 6-bromo-1,2,3,4-tetrahydroquinoline, the substituted phenylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the aqueous base solution.

  • Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow start Combine Reactants: - Bromo-tetrahydroquinoline - Boronic Acid - Pd Catalyst - Base setup Inert Atmosphere Setup (Evacuate/Backfill with Ar/N₂) start->setup solvent Add Degassed Solvent setup->solvent heat Heat to 80-100 °C with Stirring solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product Buchwald_Hartwig_Workflow start Combine in Inert Atmosphere: - Bromo-tetrahydroquinoline - Amine - Pd Pre-catalyst - Ligand - Base solvent Add Degassed Anhydrous Solvent start->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor Reaction Progress heat->monitor workup Filtration and Concentration monitor->workup purify Purification by Chromatography workup->purify product Aminated Product purify->product

References

A Comparative Guide to the Biological Activities of Brominated Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this structure can significantly influence its physicochemical properties and biological activity. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective activities of brominated tetrahydroquinoline derivatives, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Disclaimer: While the initial focus of this guide was on 5-Bromo-1,2,3,4-tetrahydroquinoline derivatives, the available scientific literature with specific quantitative data for this exact scaffold is limited. Therefore, the scope has been broadened to include a comparative analysis of various brominated and other substituted tetrahydroquinoline derivatives to provide a more comprehensive overview of their biological potential.

Anticancer Activity

Brominated tetrahydroquinoline derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1]

Comparative Anticancer Potency

The anticancer efficacy of these derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]quinolin-3-amine derivative (Compound 15)MCF-7 (Breast)15.16[2]
HepG-2 (Liver)18.74[2]
A549 (Lung)18.68[2]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)HeLa (Cervical)13.15[3]
Tetrahydroquinolinone derivative (20d)HCT-116 (Colon)Micromolar concentrations[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., brominated tetrahydroquinoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanism: Induction of Apoptosis

Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This pathway is a critical target in cancer therapy.

apoptosis_pathway General Pathway of Apoptosis Induction by Quinoline Derivatives Derivative Brominated THQ Derivative Cell Cancer Cell Derivative->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction by brominated tetrahydroquinoline derivatives.

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. Bromination of the tetrahydroquinoline core can enhance their efficacy against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Potency

The antimicrobial activity is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
SF5- and SCF3-substituted THQStaphylococcus aureus2 - 4[5]
Novel Quinoline Derivative (Compound 24)Escherichia coli3.125[6]
Staphylococcus aureus3.125[6]
9-bromo substituted indolizinoquinoline-5,12-dioneEscherichia coli ATCC259222[7]
Staphylococcus aureus2[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the microorganism to grow.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Mechanism: Inhibition of DNA Gyrase

A primary mechanism of action for many quinolone antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.

dna_gyrase_inhibition Mechanism of DNA Gyrase Inhibition by Quinoline Derivatives Derivative Brominated THQ Derivative Bacteria Bacterial Cell Derivative->Bacteria Enters DNAGyrase DNA Gyrase Derivative->DNAGyrase Inhibits Bacteria->DNAGyrase DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication DNAGyrase->Replication Essential for CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DNA->Replication

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Neuroprotective Activity

Emerging research suggests that tetrahydroquinoline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms often involve combating oxidative stress and inflammation in the central nervous system.[8]

Comparative Neuroprotective Effects

Quantitative in vitro data for the neuroprotective effects of brominated tetrahydroquinolines is not widely available. However, studies on related compounds demonstrate their potential. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has shown significant neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and suppressing apoptosis.[9]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a general method to assess the neuroprotective effect of a compound against oxidative stress-induced neuronal cell death.

Procedure:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specific duration.

  • Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (cells treated with the oxidative stress agent alone).

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to the control group to determine the neuroprotective effect.

Visualizing the Mechanism: Antioxidant and Anti-inflammatory Action

The neuroprotective effects of tetrahydroquinoline derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit inflammatory pathways.

neuroprotection_mechanism Neuroprotective Mechanism of Tetrahydroquinoline Derivatives Derivative THQ Derivative OxidativeStress Oxidative Stress (ROS) Derivative->OxidativeStress Inhibits Inflammation Inflammation Derivative->Inflammation Inhibits Neuroprotection Neuroprotection Derivative->Neuroprotection Promotes Neuron Neuron CellDamage Neuronal Damage OxidativeStress->CellDamage Inflammation->CellDamage

Caption: Antioxidant and anti-inflammatory neuroprotective mechanisms.

Conclusion

Brominated tetrahydroquinoline derivatives represent a versatile and promising scaffold in drug discovery. The available data, although not extensive for specific 5-bromo derivatives, indicates significant potential in the development of novel anticancer, antimicrobial, and neuroprotective agents. Further research focusing on the synthesis and systematic biological evaluation of a wider range of these compounds is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and mechanistic pathways outlined in this guide provide a foundational framework for researchers to design and interpret future studies in this exciting area of medicinal chemistry.

References

In vitro screening of 5-Bromo-1,2,3,4-tetrahydroquinoline against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cytotoxic potential of brominated 1,2,3,4-tetrahydroquinoline analogs against various cancer cell lines.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties. The introduction of a bromine atom to this scaffold can significantly modulate its physicochemical and pharmacological properties, potentially enhancing its cytotoxic effects against cancer cells. This guide provides a comparative overview of the in vitro anticancer activity of various brominated tetrahydroquinoline derivatives, summarizing their efficacy against different cancer cell lines and detailing the experimental protocols used for their evaluation.

Data Presentation: Comparative Cytotoxicity of Tetrahydroquinoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected tetrahydroquinoline derivatives against a panel of human cancer cell lines. The data is compiled from various studies to provide a comparative perspective.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo quinoline derivative (15) MCF-7 (Breast)15.165-Fluorouracil3.24
HepG2 (Liver)18.745-Fluorouracil8.91
A549 (Lung)18.685-Fluorouracil4.40
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c) H460 (Lung)4.9 ± 0.7--
A-431 (Skin)2.0 ± 0.9--
HT-29 (Colon)4.4 ± 1.3--

Experimental Protocols

The evaluation of the cytotoxic activity of the tetrahydroquinoline derivatives presented in this guide was predominantly performed using standard in vitro assays. The general protocols for these assays are detailed below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated tetrahydroquinoline derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like 5-Fluorouracil) is also included. The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Compound Treatment: This follows the same procedure as the MTT assay.

  • Cell Fixation: After compound treatment, the cells are fixed to the plate, typically using a cold trichloroacetic acid (TCA) solution.

  • Staining: The plates are washed to remove the TCA and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing and Solubilization: Excess stain is removed by washing with 1% acetic acid. The bound dye is then solubilized with a 10 mM Tris base solution.

  • Measurement and Data Analysis: The absorbance is measured on a microplate reader at approximately 515 nm. The IC50 value is calculated similarly to the MTT assay.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB) incubation->viability_assay readout Absorbance Measurement viability_assay->readout calculation IC50 Value Calculation readout->calculation

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Postulated Signaling Pathway for Tetrahydroquinoline-Induced Apoptosis

Some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells. While the precise mechanism for 5-Bromo-1,2,3,4-tetrahydroquinoline is unknown, a potential pathway based on the activity of related compounds is depicted below. This often involves the modulation of key proteins in the apoptotic cascade.

G cluster_cell Cancer Cell THQ Brominated Tetrahydroquinoline Bcl2 Bcl-2 (Anti-apoptotic) THQ->Bcl2 Inhibition Bax Bax (Pro-apoptotic) THQ->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential pathway for tetrahydroquinoline-induced apoptosis.

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, and the choice of an appropriate palladium catalyst is paramount to the success of these transformations, directly impacting yield, reaction time, and functional group tolerance.

This guide provides a comparative overview of three common palladium catalyst systems for the Suzuki coupling of bromoquinolines: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and systems based on Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand, such as XPhos. The performance of these catalysts is evaluated for the coupling of various bromoquinoline isomers with phenylboronic acid, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

The efficiency of the Suzuki-Miyaura coupling of bromoquinolines is highly dependent on the palladium source, the nature of the ligand, the base, and the solvent system employed. The following table summarizes the performance of the selected palladium catalysts in the coupling of 3-bromoquinoline, 6-bromoquinoline, and a related 8-bromoquinoline derivative with arylboronic acids. It is important to note that the reaction conditions reported in the literature vary, which can influence the observed yields.

Bromoquinoline IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
3-Bromoquinoline Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110Not Specified75[1]
3-Bromoquinoline Pd(dppf)Cl₂ (3 mol%)Na₂CO₃ (2 equiv.)1,4-Dioxane/H₂O (4:1)80-9012-16High[2]
3-Bromoquinoline Pd(OAc)₂ (4.2 mol%)Na₂CO₃ (2.5 equiv.)Acetone/H₂O (2:1)40-450.5-783-96[2]
Methyl 6-bromoquinoline-3-carboxylate Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>95 (reported)[3]
8-bromo-6-methylquinolin-2(1H)-one Pd(dppf)Cl₂ (0.05 equiv.)K₃PO₄ (3.0 equiv.)THF/H₂O7018-24Not Specified

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of bromoquinolines using the discussed palladium catalysts are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of 3-Bromoquinoline using Pd(dppf)Cl₂

This protocol is a common method for the Suzuki coupling of 3-bromoquinoline with an arylboronic acid.[2]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Bromoquinoline Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-bromoquinoline derivative with an arylboronic acid.

Materials:

  • 6-Bromoquinoline derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine the 6-bromoquinoline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki Coupling of 8-bromo-6-methylquinolin-2(1H)-one

This protocol describes the coupling of a substituted 8-bromoquinolinone with an arylboronic acid.[4]

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Tetrahydrofuran (THF) and water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 8-bromo-6-methylquinolin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add THF and water as the solvent.

  • Heat the reaction mixture to 70 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow reagents Combine Reactants (Bromoquinoline, Boronic Acid, Base, Catalyst) setup Reaction Setup (Inert Atmosphere, Add Solvent) reagents->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X boronic_acid Ar'-B(OR)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Methodological Guide for the Comparative Analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the synthesis and comparative analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline derivatives. Due to a scarcity of publicly available X-ray crystal structure data for this specific class of compounds, this document focuses on outlining standardized experimental protocols for synthesis and spectroscopic characterization, enabling researchers to generate and compare data systematically. The future acquisition of crystallographic data is crucial for a complete understanding of the structure-activity relationships of these molecules.

Comparison of Synthetic Routes

The synthesis of this compound derivatives can be approached through various established methods for tetrahydroquinoline synthesis, followed by bromination, or by utilizing a pre-brominated starting material. A common and effective strategy involves the cyclization of a substituted aniline. Below is a comparison of generalized synthetic approaches.

Synthetic RouteStarting MaterialsKey Reaction StepsAdvantagesDisadvantages
Route A: Cyclization of Brominated Anilines 4-Bromoaniline derivative, Allyl bromide1. N-alkylation2. Claisen rearrangement3. CyclizationGood control over the position of the bromine substituent.May require harsh conditions for cyclization.
Route B: Bromination of Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline1. Direct bromination (e.g., with NBS or Br₂)A straightforward approach if the parent tetrahydroquinoline is readily available.Can lead to a mixture of regioisomers, requiring careful purification and characterization.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of bromo-substituted tetrahydroquinolines.

Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline (as a representative example)

This protocol is based on the direct bromination of 1,2,3,4-tetrahydroquinoline.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6-bromo-1,2,3,4-tetrahydroquinoline.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the structure and purity of the synthesized derivatives.

Instrumentation:

  • NMR: A 400 MHz or higher spectrometer.

  • IR: Fourier-transform infrared spectrophotometer.

  • MS: High-resolution mass spectrometer.

Sample Preparation:

  • NMR: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR: Prepare a thin film on a salt plate (for oils) or a KBr pellet (for solids).

  • MS: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Data Presentation for Comparison

To facilitate a clear comparison between different this compound derivatives, all quantitative data should be summarized in structured tables. The following table provides a template using data for the related 6-bromo isomer as an illustrative example.

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, 400 MHz) δ [ppm]13C NMR (CDCl₃, 101 MHz) δ [ppm]IR (KBr, cm-1)HRMS (m/z)
6-Bromo-1,2,3,4-tetrahydroquinoline C₉H₁₀BrN212.097.15 (d, J = 2.2 Hz, 1H), 7.08 (dd, J = 8.4, 2.2 Hz, 1H), 6.40 (d, J = 8.4 Hz, 1H), 3.85 (br s, 1H), 3.28 (t, J = 5.5 Hz, 2H), 2.74 (t, J = 6.4 Hz, 2H), 1.93 (m, 2H)143.8, 131.2, 129.8, 116.3, 112.7, 109.8, 41.9, 26.8, 21.93410, 3050, 2925, 1590, 1490, 810[M+H]⁺ calculated for C₉H₁₁BrN⁺: 212.0075; found: 212.0071
Derivative 1 (Example) ------
Derivative 2 (Example) ------

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of bromo-substituted tetrahydroquinoline derivatives.

G cluster_synthesis Synthesis cluster_analysis Characterization A Starting Materials (e.g., Tetrahydroquinoline) B Bromination (e.g., with NBS) A->B C Workup and Extraction B->C D Purification (Column Chromatography) C->D E Pure Bromo-derivative D->E F Spectroscopic Analysis (NMR, IR, MS) E->F Sample G Data Interpretation and Comparison F->G H Structural Confirmation G->H

General workflow for synthesis and characterization.

A Comparative Guide to Validated Analytical Methods for the Quantification of Halogenated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated tetrahydroquinolines is critical for understanding their pharmacokinetic profiles, efficacy, and potential toxicity. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The choice between these methods often depends on the specific analyte properties, the complexity of the sample matrix, and the required sensitivity. While both are powerful techniques, they offer different advantages in terms of volatility requirements, ionization efficiency, and selectivity.

Comparative Analysis of Method Performance

The performance of an analytical method is defined by several key validation parameters. The following table summarizes typical performance characteristics for the quantification of halogenated compounds and related nitrogenous heterocycles using GC-MS and LC-MS/MS, providing a clear basis for comparison.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Significance
Limit of Detection (LOD) 0.03 - 5.3 µg/L[1]0.1 - 2.2 ng/g (in tissue)[2]The lowest concentration of analyte that can be reliably detected. LC-MS/MS generally offers superior sensitivity.
Limit of Quantitation (LOQ) 0.09 - 4.5 µg/L[2][3]0.2 - 4.5 ng/g (in tissue)[2]The lowest concentration of analyte that can be accurately and precisely quantified.
Linearity (R²) > 0.99[4]≥ 0.9967[5]Indicates how well the instrument's response correlates with the analyte concentration over a specific range.
Accuracy (% Recovery) 70% - 100.8%[3][4]96.96% - 106.87%[5]Measures the closeness of the experimental value to the true value; high recovery indicates low systemic error.
Precision (% RSD) < 1.5%[6]≤ 2.35%[5]Reflects the degree of scatter between multiple measurements of the same sample; low RSD indicates high repeatability.
Applicability Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[3]Highly versatile for a wide range of compounds, including non-volatile and thermally labile ones.Defines the scope of analytes that can be effectively measured.

Experimental Workflows and Methodologies

A generalized workflow for the quantification of halogenated tetrahydroquinolines involves several key stages, from sample preparation to final data analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Detection Mass Spectrometry Detection (MS or MS/MS) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Validation Data Review & Validation Quantification->Validation

General Analytical Workflow
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[7] It offers excellent separation efficiency and is widely used in environmental and forensic analysis.[3][8] For halogenated compounds, an Electron Capture Detector (ECD) can be highly sensitive, though MS provides greater specificity.[1]

Sample Sample Extract (in volatile solvent) Injector GC Injector (Split/Splitless, 250°C) Sample->Injector Column Separation on Capillary Column (e.g., HP-5ms, 30m x 0.25mm) Injector->Column Oven Temperature Gradient Oven Program MS Mass Spectrometer (EI, 70eV) Column->MS Data Data Acquisition (Scan or SIM mode) MS->Data

GC-MS Experimental Workflow

Detailed Experimental Protocol: GC-MS

The following table outlines a typical GC-MS protocol synthesized from methods used for analyzing related compounds.[3][9]

Parameter Condition
Instrumentation Agilent 8890 GC system with a 7000D Triple Quadrupole MS or equivalent.[9]
Column Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[3][9]
Carrier Gas Helium at a constant flow rate (e.g., 2.0 mL/min).[3]
Injection 1 µL injection volume, Splitless mode.[9]
Injector Temperature 250 °C
Oven Program Initial 90 °C for 3 min, ramp at 10 °C/min to 120 °C.[1]
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[3]
Sample Preparation Liquid-liquid extraction using a hexane:acetone (1:1) mixture, followed by vortexing and centrifugation.[9][10]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing a broad range of compounds, particularly those that are non-volatile or thermally fragile.[2] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it ideal for complex biological matrices like blood or tissue.[2][11]

Sample Reconstituted Sample (in mobile phase) Autosampler Autosampler Injection (e.g., 10 µL) Sample->Autosampler Column Separation on C18 Column (e.g., 150 x 4.6 mm, 5 µm) Autosampler->Column MobilePhase Gradient Elution (Water/Acetonitrile w/ Formic Acid) MSMS Tandem Mass Spectrometer (ESI+, MRM Mode) Column->MSMS Data Data Acquisition (MRM Transitions) MSMS->Data

LC-MS/MS Experimental Workflow

Detailed Experimental Protocol: LC-MS/MS

The protocol below is based on validated methods for analyzing tetrahydroisoquinolines and other small molecules in biological samples.[2][5]

Parameter Condition
Instrumentation Agilent 1260 Infinity II LC with a Q-TOF or Triple Quadrupole MS.[10][12]
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
Mobile Phase A 0.1% Formic Acid in Water.[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.[2][12]
Flow Rate 1.0 mL/min.[4][5]
Elution Gradient elution, starting with a low percentage of Mobile Phase B and increasing over the run.[5][12]
Injection Volume 10 µL.[5]
Ionization Source Electrospray Ionization (ESI), Positive Mode.[2]
Source Temp. 150 °C.[2]
Desolvation Temp. 400 °C.[2]
Acquisition Mode Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.[2]
Sample Preparation Protein precipitation with acetonitrile for blood/serum samples, followed by centrifugation and reconstitution of the dried extract.[10]

Conclusion

Both GC-MS and LC-MS/MS are powerful, validated techniques for the quantification of halogenated tetrahydroquinolines.

  • LC-MS/MS is generally the superior choice for bioanalytical applications requiring high sensitivity and specificity, especially for complex matrices and non-volatile analytes.[2][13] Its versatility makes it a cornerstone in modern drug development labs.[13]

  • GC-MS remains a highly reliable and cost-effective alternative, particularly for compounds that are volatile and thermally stable.[3][7] Its high chromatographic resolution is a distinct advantage for separating isomeric compounds.

The final selection should be guided by the specific physicochemical properties of the target analytes, the nature of the sample matrix, the required limits of detection, and the available instrumentation. For novel drug development, cross-validation between two different methods may be employed to ensure the utmost confidence in the analytical data.[14]

References

Unlocking the Potency of 5-Bromo-Tetrahydroquinoline Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-bromo-tetrahydroquinoline analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Exchange Protein Directly Activated by cAMP (EPAC), a key therapeutic target in cardiac hypertrophy and cancer metastasis.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom at the 5-position has been shown to significantly influence the inhibitory potency of these analogs. This guide synthesizes experimental data to illuminate the SAR of this specific class of compounds, offering a valuable resource for the rational design of novel therapeutics.

Comparative Analysis of EPAC1 Inhibition

The inhibitory activity of 5-bromo-tetrahydroquinoline analogs and related compounds against EPAC1 has been evaluated using a BODIPY-GDP-based guanine nucleotide exchange factor (GEF) activity assay. The data, summarized in the table below, highlights the critical contributions of bromine substitution and other structural modifications to the overall potency.

Compound IDR1R2R3Relative Potency (EPAC1 Inhibition)
3 HHHBaseline
6 BrHH~3-fold more potent than 3
CE3F4 BrBrH~4-fold more potent than 6
8 BrBrBr~2.5-fold less potent than CE3F4

Data synthesized from structure-activity relationship studies on tetrahydroquinoline analogs as EPAC inhibitors.[1]

Key Findings from the SAR Studies:

  • Monobromination: The introduction of a single bromine atom at the 5-position (analog 6 ) results in a significant, approximately three-fold increase in potency compared to the unsubstituted analog 3 .[1]

  • Dibromination: The addition of a second bromine atom at the 7-position (analog CE3F4 ) further enhances the inhibitory activity, showing a four-fold increase in potency over the 5-bromo analog 6 .[1]

  • Tribromination: However, the introduction of a third bromine atom at the 8-position (analog 8 ) leads to a notable decrease in activity, being about 2.5-fold less potent than the 5,7-dibromo analog CE3F4 .[1]

  • Role of the N-formyl Group: The presence of an N-formyl group is crucial for activity. Replacement of the formyl group with an acetyl group or its complete removal results in a loss of inhibitory activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of 5-bromo-tetrahydroquinoline analogs.

Synthesis of 5-Bromo-Tetrahydroquinoline Analogs

The synthesis of the 5-bromo-tetrahydroquinoline core involves a multi-step process, as illustrated in the workflow diagram below. A key step is the bromination of the quinoline ring, which is directed to the 5- and 8-positions by the deactivating effect of complexation with aluminum chloride (AlCl3) on the pyridine ring.[1]

General Procedure for the Synthesis of 5-Bromo-6-fluoro-2-methyl-N-formyl-tetrahydroquinoline (Analog 6):

  • Bromination of 6-fluoro-2-methylquinoline: 6-fluoro-2-methylquinoline is treated with bromine in the presence of aluminum chloride. This electrophilic aromatic substitution yields 5-bromo-6-fluoro-2-methylquinoline as the major product.[1]

  • Reduction: The resulting 5-bromo-6-fluoro-2-methylquinoline is then subjected to a Pt/C-catalyzed reduction to yield the corresponding tetrahydroquinoline.[1]

  • Formylation: Finally, the tetrahydroquinoline is formylated using acetic anhydride and formic acid to produce the N-formyl tetrahydroquinoline analog 6 .[1]

EPAC1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

The inhibitory activity of the tetrahydroquinoline analogs on EPAC1 is determined using a BODIPY-GDP-based GEF activity assay that measures the exchange of GDP for GTP on the small GTPase Rap1.[1]

Protocol:

  • Assay Components: The assay is performed in the presence of EPAC1, Rap1 loaded with BODIPY-GDP, and the test compounds (tetrahydroquinoline analogs).

  • Initiation of Reaction: The exchange reaction is initiated by the addition of a non-hydrolyzable GTP analog (GTPγS) and cAMP (or an EPAC-selective agonist like 8-(4-chlorophenylthio)-2′-O-methyl-cAMP).

  • Measurement: The decrease in fluorescence intensity, which corresponds to the release of BODIPY-GDP from Rap1 upon GTP binding, is monitored over time.

  • Data Analysis: The rate of fluorescence decrease is used to determine the GEF activity of EPAC1. The inhibitory effect of the tetrahydroquinoline analogs is quantified by comparing the activity in the presence of the compounds to the activity in their absence. The IC50 values are then calculated from dose-response curves.

Visualizing the SAR and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

SAR_of_5_Bromo_Tetrahydroquinolines cluster_analogs Tetrahydroquinoline Analogs cluster_activity EPAC1 Inhibitory Potency Unsubstituted Analog 3 (R1=H, R2=H) Baseline Baseline Unsubstituted->Baseline 5-Bromo Analog 6 (R1=Br, R2=H) Increased Increased 5-Bromo->Increased ~3x > Unsubstituted 5,7-Dibromo Analog CE3F4 (R1=Br, R2=Br) Highly Increased Highly Increased 5,7-Dibromo->Highly Increased ~4x > 5-Bromo 5,7,8-Tribromo Analog 8 (R1=Br, R2=Br, R3=Br) Decreased Decreased 5,7,8-Tribromo->Decreased ~2.5x < 5,7-Dibromo

Caption: SAR of Brominated Tetrahydroquinoline Analogs on EPAC1 Inhibition.

Synthesis_Workflow A 6-Fluoro-2-methylquinoline B Bromination (AlCl3/Br2) A->B C 5-Bromo-6-fluoro-2-methylquinoline B->C D Reduction (Pt/C, H2) C->D E 5-Bromo-6-fluoro-2-methyl- tetrahydroquinoline D->E F Formylation (Acetic Anhydride/Formic Acid) E->F G Analog 6 (5-Bromo-N-formyl-tetrahydroquinoline) F->G

Caption: Synthetic Workflow for 5-Bromo-Tetrahydroquinoline Analog 6.

EPAC1_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Data Acquisition & Analysis Components Combine EPAC1, Rap1-BODIPY-GDP, and Test Compound Initiate Add GTPγS and cAMP Components->Initiate Exchange GDP-GTP Exchange on Rap1 Initiate->Exchange Measure Monitor Fluorescence Decrease Exchange->Measure Analyze Calculate IC50 Values Measure->Analyze

Caption: Experimental Workflow for the EPAC1 GEF Activity Assay.

This guide provides a foundational understanding of the structure-activity relationship of 5-bromo-tetrahydroquinoline analogs as EPAC1 inhibitors. The presented data and protocols serve as a valuable resource for the scientific community, facilitating further research and the development of more potent and selective therapeutic agents.

References

A Comparative Guide to the Synthetic Utility of Bromo- vs. Iodo-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of core scaffolds like tetrahydroquinoline is a cornerstone of molecular design. The choice of halogenation on this privileged structure significantly impacts its synthetic utility, particularly in widely-used palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of bromo- and iodo-tetrahydroquinolines, supported by established chemical principles and extrapolated experimental data, to aid in the selection of the optimal synthetic handle for your research needs.

Reactivity in Cross-Coupling Reactions: A Fundamental Comparison

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic synthesis. This difference is primarily attributed to the disparity in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Consequently, iodo-tetrahydroquinolines generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo-analogues.

Quantitative Data Comparison

While direct side-by-side comparative studies for halo-tetrahydroquinolines are not extensively documented, the following tables summarize expected performance based on established reactivity trends observed for quinolines and other aryl halides.

Table 1: Suzuki-Miyaura Coupling

Feature6-Bromo-1,2,3,4-tetrahydroquinoline6-Iodo-1,2,3,4-tetrahydroquinoline
Relative Reactivity GoodExcellent
Typical Reaction Temp. 80-110 °CRoom Temp. - 80 °C
Typical Reaction Time 4-24 hours2-12 hours
Catalyst Loading 1-5 mol%0.5-2 mol%
Reported Yields (Analogous Substrates) Good to Excellent (~85-95%)Excellent (>90%)

Table 2: Buchwald-Hartwig Amination

Feature6-Bromo-1,2,3,4-tetrahydroquinoline6-Iodo-1,2,3,4-tetrahydroquinoline
Relative Reactivity Moderate to GoodExcellent
Typical Reaction Temp. 90-120 °C60-100 °C
Typical Reaction Time 12-24 hours4-16 hours
Catalyst Loading 2-5 mol%1-3 mol%
Reported Yields (Analogous Substrates) Good (60-88% for bromoquinolines)[1]Good to Excellent

Table 3: Sonogashira Coupling

Feature6-Bromo-1,2,3,4-tetrahydroquinoline6-Iodo-1,2,3,4-tetrahydroquinoline
Relative Reactivity ModerateGood to Excellent
Typical Reaction Temp. 60-100 °CRoom Temp. - 80 °C
Typical Reaction Time 6-24 hours2-12 hours
Catalyst/Co-catalyst Loading Pd: 1-5 mol%, Cu(I): 2-10 mol%Pd: 0.5-2 mol%, Cu(I): 1-5 mol%
Reported Yields (Analogous Substrates) Moderate to GoodGood to Excellent

Other Key Considerations

Beyond reactivity, the choice between bromo- and iodo-tetrahydroquinolines involves a trade-off between other important factors:

  • Synthesis and Stability: Bromo-tetrahydroquinolines are often more straightforward and cost-effective to synthesize, typically through direct bromination of the parent tetrahydroquinoline.[2] The synthesis of iodo-tetrahydroquinolines may require a multi-step process.[3] In terms of stability, bromo-derivatives are generally more stable and less prone to degradation, particularly light-induced decomposition, which can be a concern for iodo-aromatics.

  • Cost: Bromo-tetrahydroquinolines and the corresponding brominating agents are typically less expensive than their iodo-counterparts.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which can be adapted for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To compare the synthesis of 6-phenyl-1,2,3,4-tetrahydroquinoline from its bromo and iodo precursors.

Materials:

  • 6-Halo-1,2,3,4-tetrahydroquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • For Bromo-derivative: Pd(dppf)Cl₂ (0.03 mmol), K₂CO₃ (2.0 mmol)

  • For Iodo-derivative: Pd(PPh₃)₄ (0.02 mmol), Na₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 10 mL)

Procedure:

  • In a Schlenk flask, combine the 6-halo-1,2,3,4-tetrahydroquinoline, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring. For the bromo-derivative, heat to 90 °C for 12 hours. For the iodo-derivative, stir at 80 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the synthesis of 6-morpholino-1,2,3,4-tetrahydroquinoline from its bromo and iodo precursors.

Materials:

  • 6-Halo-1,2,3,4-tetrahydroquinoline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • For Bromo-derivative: Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), NaOtBu (1.4 mmol)

  • For Iodo-derivative: Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), Cs₂CO₃ (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 6-halo-1,2,3,4-tetrahydroquinoline, palladium catalyst, ligand, and base in a Schlenk tube.

  • Add toluene, followed by the morpholine.

  • Seal the tube and heat the reaction mixture with stirring. For the bromo-derivative, heat to 110 °C for 18 hours. For the iodo-derivative, heat to 90 °C for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To compare the synthesis of 6-(phenylethynyl)-1,2,3,4-tetrahydroquinoline from its bromo and iodo precursors.

Materials:

  • 6-Halo-1,2,3,4-tetrahydroquinoline (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • For Bromo-derivative: Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (5 mL)

  • For Iodo-derivative: Pd(PPh₃)₄ (0.01 mmol), CuI (0.02 mmol), Triethylamine (5 mL)

  • THF (10 mL)

Procedure:

  • To a stirred solution of the 6-halo-1,2,3,4-tetrahydroquinoline and phenylacetylene in THF and triethylamine, add the palladium catalyst and CuI.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture under an inert atmosphere. For the bromo-derivative, heat to 70 °C for 12 hours. For the iodo-derivative, stir at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Halo-THQ, Coupling Partner, Catalyst, Base inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Specified Temp. with Vigorous Stirring add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification

A typical experimental workflow for cross-coupling reactions.

decision_logic start Select Halogenated Tetrahydroquinoline reactivity_priority Is highest reactivity and mildest conditions the priority? start->reactivity_priority cost_stability Are cost and stability the primary concerns? reactivity_priority->cost_stability No use_iodo Choose Iodo-Tetrahydroquinoline reactivity_priority->use_iodo Yes cost_stability->use_iodo No (Re-evaluate priorities) use_bromo Choose Bromo-Tetrahydroquinoline cost_stability->use_bromo Yes

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-1,2,3,4-tetrahydroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical component of ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Bromo-1,2,3,4-tetrahydroquinoline, a halogenated organic compound. Adherence to these protocols is essential for regulatory compliance and responsible laboratory practice.

The primary disposal method for this compound is through a licensed hazardous waste disposal company.[1] On-site treatment or neutralization is not recommended. The focus of in-lab procedures should be on the safe collection, segregation, and storage of the waste material prior to its transfer to a certified facility for incineration.

Hazard Profile and Safety Precautions

This compound and its hydrochloride salt are classified as hazardous materials.[2][3] The available safety data indicates the following potential hazards:

  • Harmful if swallowed or inhaled.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[2]

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Step-by-Step Disposal Protocol

1. Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and solid laboratory waste.[1]

2. Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container.[1][4] The container must be compatible with the chemical.

  • The label should prominently display "Hazardous Waste" and "Halogenated Organic Waste," and list "this compound" as a component.[1] If other halogenated compounds are added to the same container, they must also be listed.

  • Keep the container securely sealed when not in use.[1][4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

4. Professional Disposal:

  • Arrange for a licensed professional waste disposal company to collect the segregated halogenated waste.[1][4]

  • The generally approved method of disposal is incineration in a chemical incinerator equipped with a scrubber to neutralize harmful combustion byproducts like hydrogen bromide.[1] This must be performed by a certified facility.

  • Always follow all local, state, and federal regulations pertaining to hazardous waste disposal.[1]

5. Spill Cleanup: In the event of a spill, avoid creating dust.[1] Wear full PPE, contain the spill, and collect the material using an inert absorbent. Place the cleanup materials in the designated halogenated waste container.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: 5-Bromo-1,2,3,4- tetrahydroquinoline Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Is the waste segregated as 'Halogenated Organic'? ppe->segregate collect Collect in a designated, properly labeled container for 'Halogenated Organic Waste' segregate->collect  Yes improper Incorrect Disposal Path STOP and re-evaluate protocol segregate->improper  No store Store sealed container in a designated, well-ventilated area collect->store contact Contact licensed hazardous waste disposal company for pickup store->contact end End: Compliant Disposal (Incineration) contact->end

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.